Iberverin
Description
has Nrf2-inducing activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-3-methylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2/c1-8-4-2-3-6-5-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKSCZJUIURGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047132 | |
| Record name | 3-(Methylthio)propyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Raddish-like, irritating aroma | |
| Record name | 3-Methylthiopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
254.00 °C. @ 760.00 mm Hg | |
| Record name | Ibervirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 3-Methylthiopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.099-1.105 | |
| Record name | 3-Methylthiopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
505-79-3 | |
| Record name | 3-Methylthiopropyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iberverin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-isothiocyanato-3-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Methylthio)propyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylthiopropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBERVERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTT13BN94Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ibervirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In-Depth Technical Guide: Iberverin's Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iberverin, a naturally occurring isothiocyanate, has demonstrated significant anticancer properties across various cancer cell lines. This technical guide delineates the core mechanisms of action through which this compound exerts its cytotoxic effects on cancer cells. The primary pathways identified include the induction of mitochondrial-mediated apoptosis, G2/M phase cell cycle arrest, and ferroptosis. These effects are predominantly driven by the induction of oxidative stress, characterized by the generation of reactive oxygen species (ROS) and depletion of glutathione (B108866) (GSH), which subsequently leads to DNA damage and activation of downstream signaling cascades. This document provides a comprehensive overview of the signaling pathways, quantitative data on its efficacy, and detailed experimental protocols to facilitate further research and development of this compound as a potential therapeutic agent.
Core Mechanisms of Action
This compound's anticancer activity is multifaceted, targeting several critical cellular processes to inhibit proliferation and induce cell death in malignant cells. The principal mechanisms are:
-
Mitochondrial-Mediated Apoptosis: this compound triggers the intrinsic apoptotic pathway by increasing oxidative stress. This leads to a decrease in mitochondrial membrane potential, release of pro-apoptotic factors from the mitochondria, and subsequent activation of the caspase cascade, culminating in programmed cell death.
-
G2/M Cell Cycle Arrest: this compound induces DNA damage, which activates the p53 tumor suppressor pathway. This leads to a halt in the cell cycle at the G2/M checkpoint, preventing cancer cells from proceeding through mitosis and thereby inhibiting their proliferation.
-
Ferroptosis: this compound has been shown to induce ferroptosis, an iron-dependent form of regulated cell death. It achieves this by downregulating key proteins involved in the antioxidant defense system, specifically glutathione peroxidase 4 (GPX4) and the cystine/glutamate antiporter SLC7A11, leading to the accumulation of lipid peroxides and subsequent cell death.
Signaling Pathways
The anticancer effects of this compound are orchestrated through the modulation of several key signaling pathways.
Apoptosis Signaling Pathway
This compound initiates apoptosis primarily through the intrinsic, or mitochondrial, pathway. The sequence of events is as follows:
Iberverin: Natural Sources, Extraction, and Mechanisms of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Iberverin, an isothiocyanate derived from the glucosinolate glucoibervirin (B1623787), is a bioactive compound found in select species of the Brassicaceae family. Isothiocyanates as a class are of significant interest to the scientific community due to their potential chemopreventive and therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its putative signaling pathways. Given the limited direct research on this compound, this guide draws upon established protocols and data for structurally related isothiocyanates to provide a robust framework for scientific investigation.
Natural Sources of this compound
This compound is primarily sourced from plants of the Iberis genus, commonly known as candytufts, which belong to the Brassicaceae family. The direct precursor to this compound is the glucosinolate, glucoibervirin. Upon tissue damage of the plant, the enzyme myrosinase hydrolyzes glucoibervirin to yield this compound.
The most cited natural source of compounds related to this compound is Iberis amara L. (Bitter Candytuft). While specific quantitative data for glucoibervirin and this compound in Iberis amara is not extensively documented in publicly available literature, the plant is known to contain a variety of glucosinolates. Research on related species and the broader Brassicaceae family indicates that the concentration of these compounds can vary significantly based on the plant part, developmental stage, and growing conditions.
Quantitative Data on Glucosinolates in Brassicaceae
To provide a comparative context for researchers, the following table summarizes the content of various glucosinolates found in different Brassica vegetables. This data can serve as a reference for expected yields and for the development of extraction protocols.
| Glucosinolate | Plant Source | Plant Part | Concentration (µmol/g DW) | Reference |
| Glucoiberin | Iberis sempervirens | Leaves | 35.37 | [1] |
| Glucoibervirin | Iberis sempervirens | Seeds | 18.51 | [1] |
| Glucoraphanin | York Cabbage | Fresh | Identified | [2] |
| Glucoiberin | York Cabbage | Fresh | Identified | [2] |
| Glucobrassicin | York Cabbage | Fresh | Identified | [2] |
| Sinigrin | York Cabbage | Fresh | Identified | [2] |
| Gluconapin | York Cabbage | Fresh | Identified | [2] |
Extraction and Analysis of this compound
The extraction of this compound is a multi-step process that involves the enzymatic hydrolysis of its precursor, glucoibervirin, followed by solvent extraction and purification. The stability of isothiocyanates is a critical factor, as they can be sensitive to heat and pH.
Experimental Protocol: Extraction of this compound from Iberis amara Seeds
This protocol is adapted from established methods for isothiocyanate extraction from Brassicaceae seeds.
3.1.1. Materials and Reagents
-
Iberis amara seeds
-
Deionized water
-
Anhydrous sodium sulfate
-
Liquid nitrogen
-
Mortar and pestle or analytical mill
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard (if available) or a related standard like sulforaphan
3.1.2. Procedure
-
Sample Preparation: Freeze-dry fresh Iberis amara seeds to remove moisture. Grind the dried seeds into a fine powder using a mortar and pestle with liquid nitrogen or an analytical mill.
-
Enzymatic Hydrolysis: Suspend the seed powder in deionized water at a 1:10 (w/v) ratio in a sealed flask. Incubate at 37°C for 2 hours with gentle agitation to allow for the endogenous myrosinase to hydrolyze glucoibervirin to this compound.
-
Solvent Extraction: After incubation, add an equal volume of dichloromethane (DCM) to the aqueous suspension. Vortex vigorously for 2 minutes to partition the isothiocyanates into the organic phase.
-
Phase Separation: Centrifuge the mixture at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully collect the lower DCM layer containing the extracted this compound using a pipette.
-
Drying and Concentration: Dry the DCM extract over anhydrous sodium sulfate. Filter the dried extract and concentrate it using a rotary evaporator at a temperature below 35°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of acetonitrile for HPLC analysis.
Quantitative Analysis by HPLC
3.2.1. HPLC Conditions
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 202 nm.
-
Injection Volume: 20 µL
3.2.2. Quantification
Prepare a standard curve using an this compound analytical standard of known concentrations. If an this compound standard is not available, a related isothiocyanate standard such as sulforaphane (B1684495) can be used for semi-quantification, and the results should be reported as "sulforaphane equivalents". The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the standard curve.
Signaling Pathways
Isothiocyanates are known to exert their biological effects through the modulation of various cellular signaling pathways. A key pathway influenced by isothiocyanates is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Isothiocyanates, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their transcription. These genes encode for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.
Experimental and Analytical Workflow
The following diagram outlines a logical workflow for the extraction, identification, and quantification of this compound from a plant source.
Figure 2: A generalized workflow for this compound extraction and analysis.
Conclusion
This compound represents a promising bioactive compound within the isothiocyanate family. While direct research on this compound is still emerging, the extensive knowledge base on related compounds from Brassicaceae provides a solid foundation for future studies. The protocols and information presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to explore the full therapeutic potential of this compound. Further research is warranted to establish definitive quantitative data on this compound in its natural sources and to elucidate its specific biological activities.
References
An In-depth Technical Guide on Iberverin and the Nrf2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Iberverin, an isothiocyanate, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The information presented is synthesized from peer-reviewed scientific literature, focusing on the molecular mechanisms, experimental validation, and potential therapeutic implications.
Core Mechanism of Action
This compound is an isothiocyanate that has been shown to be a potent inducer of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[2][3][4] Upon stimulation by inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][5] This leads to the transcriptional activation of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes.[1][5]
Studies have indicated that the Nrf2-inducing activity of this compound is comparable in potency to the well-characterized isothiocyanate, sulforaphane.[1] Furthermore, evidence suggests that the mechanism of Nrf2 induction by this compound may involve the extracellular signal-related kinase (ERK) signal-transduction pathway.[1]
Quantitative Data Summary
The available scientific literature provides qualitative evidence for the effects of this compound on the Nrf2 signaling pathway. However, specific quantitative data such as EC50 values or detailed fold-change analyses for this compound are not extensively documented in the primary research. The key findings on the activity of this compound are summarized in the table below.
| Parameter | Effect of this compound Treatment | Cell Line | Reference |
| Nrf2 Nuclear Translocation | Significantly induced | NIH3T3 fibroblasts | [1] |
| Heme Oxygenase 1 (HO-1) mRNA Levels | Significantly increased | NIH3T3 fibroblasts | [1] |
| Heme Oxygenase 1 (HO-1) Protein Levels | Significantly increased | NIH3T3 fibroblasts | [1] |
| γ-Glutamylcysteine Synthetase (γGCS) mRNA Levels | Significantly increased | NIH3T3 fibroblasts | [1] |
| γ-Glutamylcysteine Synthetase (γGCS) Protein Levels | Significantly increased | NIH3T3 fibroblasts | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound's action on Nrf2 and a general workflow for its experimental investigation.
Caption: Proposed this compound-mediated Nrf2 signaling pathway.
Caption: General experimental workflow for studying this compound's effect on Nrf2.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for investigating the effects of this compound on the Nrf2 signaling pathway.
4.1. Cell Culture and Treatment
-
Cell Line: NIH3T3 mouse embryonic fibroblasts are a suitable model.[1]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6][7]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The final concentration of the solvent in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects. Cells are treated with various concentrations of this compound for specified time periods as required by the downstream application.
4.2. Nrf2 Nuclear Translocation Analysis (Western Blot)
-
Nuclear and Cytoplasmic Fractionation:
-
After this compound treatment, cells are washed with ice-cold PBS and harvested.
-
Cell pellets are resuspended in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
After incubation on ice, a detergent (e.g., NP-40) is added, and the suspension is vortexed to disrupt the cell membrane.
-
The lysate is centrifuged to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
The nuclear pellet is washed and then lysed with a hypertonic nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
The nuclear lysate is centrifuged to remove debris, and the supernatant containing the nuclear proteins is collected.
-
-
Western Blotting:
-
Protein concentrations of both cytoplasmic and nuclear fractions are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE (e.g., 10% gel). The apparent molecular weight of Nrf2 is often higher than its predicted molecular weight, migrating at around 95-110 kDa.[8]
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against Nrf2 overnight at 4°C. Loading controls such as Lamin A/C for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction should be used.
-
The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4.3. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits).
-
The concentration and purity of the extracted RNA are determined by spectrophotometry (A260/A280 ratio).
-
First-strand cDNA is synthesized from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.
-
The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (HO-1, γGCS) and a reference gene (e.g., β-actin, GAPDH), and SYBR Green master mix.
-
The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative mRNA expression levels are calculated using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
4.4. Protein Expression Analysis of Downstream Targets (Western Blot)
-
Total Protein Extraction:
-
Following this compound treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged to remove cell debris, and the supernatant containing the total protein is collected.
-
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane as described in section 4.2.
-
The membrane is incubated with primary antibodies against HO-1 and γGCS. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
The subsequent steps of incubation with a secondary antibody and detection are the same as described for Nrf2 Western blotting.
-
Conclusion and Future Directions
This compound has been identified as a potent activator of the Nrf2 signaling pathway, demonstrating effects comparable to sulforaphane. Its mechanism of action involves promoting the nuclear translocation of Nrf2 and upregulating the expression of downstream antioxidant and detoxification enzymes such as HO-1 and γGCS, potentially through an ERK-dependent pathway.
For drug development professionals and researchers, this compound presents an interesting candidate for conditions associated with oxidative stress. However, further in-depth studies are required to fully elucidate its therapeutic potential. Future research should focus on:
-
Quantitative Dose-Response Studies: Establishing precise EC50 values for Nrf2 activation and downstream gene expression.
-
Direct Keap1 Interaction: Investigating whether this compound directly interacts with Keap1 and identifying the specific cysteine residues involved.
-
In Vivo Efficacy: Evaluating the bioavailability, pharmacokinetics, and efficacy of this compound in animal models of diseases where oxidative stress plays a key role.
-
Safety and Toxicity Profiling: Comprehensive assessment of the potential off-target effects and toxicity of this compound.
By addressing these research gaps, a more complete understanding of this compound's pharmacological profile can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Synthesis and Nrf2-inducing activity of the isothiocyanates this compound, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Inhibition of Nrf2 by Two Keap1 Isoforms α and β to Shape Malignant Behaviour of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. editxor.com [editxor.com]
- 7. cff.org [cff.org]
- 8. The Predicted Molecular Weight of Nrf2: It Is What It Is Not - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Isothiocyanates: A Technical Guide to the Mechanisms of Iberverin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (ITCs), a class of phytochemicals abundant in cruciferous vegetables, have garnered significant attention for their potent chemopreventive and therapeutic properties in oncology.[1][2][3] This technical guide provides an in-depth examination of the anticancer mechanisms of ITCs, with a specific focus on iberverin, a promising ITC derived from cabbage.[4][5] We will explore its molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This document consolidates quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the critical signaling cascades involved in the anticancer activity of this compound.
Introduction to Isothiocyanates and this compound
Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in plants of the Brassicaceae family.[5][6] Numerous epidemiological and preclinical studies have demonstrated an inverse correlation between the consumption of cruciferous vegetables and the incidence of various cancers.[1][7] The anticancer effects of ITCs are attributed to their ability to modulate a wide array of cellular processes, including carcinogen metabolism, inflammation, angiogenesis, and cell survival.[2][6]
This compound (3-methylthiopropyl isothiocyanate) is a key bioactive compound found in cabbage (Brassica oleracea).[4][5] Emerging research has highlighted its potent antineoplastic activities against several cancer types, including hepatocellular carcinoma and lung cancer, making it a subject of intense investigation for novel cancer therapeutic development.[4][5]
Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing oxidative stress, which in turn triggers DNA damage, cell cycle arrest, and apoptosis.[4][8]
Induction of Oxidative Stress
A primary mechanism of this compound's anticancer activity is the generation of reactive oxygen species (ROS) within cancer cells.[4][8] This increase in intracellular ROS leads to a state of oxidative stress, which can damage cellular components, including DNA, proteins, and lipids. Furthermore, this compound has been shown to deplete glutathione (B108866) (GSH), a key intracellular antioxidant, thereby exacerbating the oxidative stress environment.[4][8]
DNA Damage and Cell Cycle Arrest
The elevated ROS levels induced by this compound lead to significant DNA damage.[4][8] In response to this damage, cellular checkpoints are activated, leading to cell cycle arrest, primarily at the G2/M phase.[4][8] This arrest prevents the proliferation of damaged cells. Transcriptomic analyses have revealed that this compound treatment upregulates genes associated with the G2/M checkpoint and DNA repair pathways.[4]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[4][5] The apoptotic cascade is initiated through the mitochondrial (intrinsic) pathway, which is triggered by the oxidative stress and DNA damage. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3, -8, and -9, ultimately leading to the execution of apoptosis.[4][5][9]
Key Signaling Pathways Modulated by this compound
This compound's anticancer effects are mediated through the modulation of several critical signaling pathways.
p53 Signaling Pathway
Gene set enrichment analysis has shown that this compound treatment significantly enriches gene sets associated with the p53 signaling pathway.[4] The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest and apoptosis.
Nrf2 Signaling Pathway
Isothiocyanates, including this compound, are known to be potent activators of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[12][13] this compound's ability to induce Nrf2 nuclear translocation leads to the upregulation of protective enzymes such as heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase (γGCS).[11] This activation is thought to be a cellular defense mechanism against the initial oxidative stress induced by the ITC.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Some isothiocyanates have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-survival and inflammatory genes.[14][15] While direct evidence for this compound's effect on NF-κB is still emerging, it is a likely target based on the known activities of other ITCs.
Quantitative Data on the Anticancer Activity of this compound
The following tables summarize the quantitative data from preclinical studies on the anticancer effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µmol/L) at 48h | Reference |
| Huh7 | Hepatocellular Carcinoma | < 25 | [4] |
| Huh7.5.1 | Hepatocellular Carcinoma | < 25 | [4] |
| SNU739 | Hepatocellular Carcinoma | < 25 | [4] |
| SMMC7721 | Hepatocellular Carcinoma | 50 - 100 | [4] |
| Huh1 | Hepatocellular Carcinoma | 50 - 100 | [4] |
| HCCLM3 | Hepatocellular Carcinoma | > 100 | [4] |
| HepG2 | Hepatocellular Carcinoma | > 100 | [4] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Treatment | Tumor Size Reduction | Tumor Weight Reduction | Reference |
| Huh7.5.1 Xenograft | This compound | 73.4% | 55.3% | [4][5] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (or a vehicle control, such as DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histogram.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ Huh7.5.1 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[5]
-
Tumor Growth and Treatment: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Randomly assign mice to a treatment group (receiving this compound, e.g., via intraperitoneal injection) and a control group (receiving vehicle).[5]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor growth inhibition is calculated by comparing the tumor volume and weight between the treatment and control groups.[5]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: General experimental workflow for assessing the anticancer efficacy of isothiocyanates.
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
Caption: Activation of the Nrf2 signaling pathway by isothiocyanates.
Conclusion and Future Directions
This compound, a naturally occurring isothiocyanate, demonstrates significant anticancer properties through the induction of oxidative stress, DNA damage, cell cycle arrest, and apoptosis.[4][8] Its ability to modulate critical signaling pathways such as p53 and Nrf2 underscores its potential as a chemopreventive and therapeutic agent.[4][11] The quantitative data from preclinical studies are promising and warrant further investigation.
Future research should focus on elucidating the full spectrum of molecular targets of this compound and exploring its efficacy in combination with conventional anticancer therapies. Furthermore, clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients. The development of novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound could also significantly improve its therapeutic index.
References
- 1. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NRF2 Pathway & Sulforaphane for Cancer — Tray Wellness [traywellness.com]
- 11. Synthesis and Nrf2-inducing activity of the isothiocyanates this compound, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Combination of xanthohumol and phenethyl isothiocyanate inhibits NF-κB and activates Nrf2 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberverin, a naturally occurring isothiocyanate (ITC) found predominantly in cruciferous vegetables like oxheart cabbage, has emerged as a compound of significant interest in oncology research.[1] Isothiocyanates are well-documented for their chemopreventive and anticancer properties, and this compound is proving to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[1][2] A substantial body of evidence indicates that its primary mechanism of action involves the induction of the intrinsic apoptotic pathway, which is intrinsically linked to mitochondrial function.
This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound triggers mitochondrial-related apoptosis. It details the key signaling cascades, summarizes quantitative experimental findings, and provides comprehensive protocols for the essential assays used to elucidate this pathway. The content is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's potential as an antineoplastic agent.
Core Mechanism: The this compound-Induced Apoptotic Signaling Pathway
This compound initiates apoptosis primarily through the intrinsic, or mitochondrial, pathway. This cascade begins with the induction of cellular stress and culminates in the activation of executioner caspases that dismantle the cell. The process is a tightly regulated sequence of molecular events centered on the mitochondria.
Induction of Oxidative Stress
The primary trigger for this compound-induced apoptosis is the generation of intracellular Reactive Oxygen Species (ROS).[1][3] this compound treatment leads to a significant increase in ROS, which disrupts the cellular redox balance and causes oxidative damage to critical macromolecules, including DNA.[1] This surge in oxidative stress is a pivotal event that initiates downstream apoptotic signaling.
Mitochondrial Dysregulation
The elevated ROS levels directly impact mitochondrial integrity and function. Key events include:
-
Depolarization of Mitochondrial Membrane Potential (MMP): this compound causes a marked decrease in the mitochondrial membrane potential (ΔΨm).[1][4] The loss of MMP is a critical early event in apoptosis, indicating compromised mitochondrial function and preceding the release of pro-apoptotic factors.
-
Regulation of Bcl-2 Family Proteins: The process of mitochondrial outer membrane permeabilization (MOMP) is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[5] this compound treatment modulates the expression of these key regulators, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio favors the formation of pores in the outer mitochondrial membrane.[6]
Release of Pro-Apoptotic Factors
The increase in mitochondrial outer membrane permeability, driven by the altered Bax/Bcl-2 ratio, facilitates the release of proteins from the mitochondrial intermembrane space into the cytosol. The most critical of these is cytochrome c .[7][8]
Caspase Activation Cascade
Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, forms a multi-protein complex known as the apoptosome.[9][10] The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[9] Activated caspase-9 then proceeds to cleave and activate executioner caspases, primarily caspase-3 .[1][11]
Activated caspase-3 is responsible for the final execution phase of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell dismantling.[11]
Quantitative Data Presentation
The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The data below summarizes key findings from published literature, demonstrating a consistent dose-dependent mechanism.
| Cell Line | Treatment | Key Quantitative Findings | Reference |
| Hepatocellular Carcinoma | |||
| Huh7, Huh7.5.1, SNU739 | This compound (20 µM and 40 µM) for 12h | Significant decrease in the ratio of JC-1 aggregate (healthy) to monomer (apoptotic) fluorescence, indicating a loss of mitochondrial membrane potential. | [4] |
| Huh7.5.1 Xenograft | This compound Treatment | Significant decrease in proliferation markers Ki-67 and PCNA. Remarkable increase in apoptosis marker cleaved Caspase-3 in tumor tissues. | [1] |
| Neuroblastoma | |||
| SK-N-AS, SK-N-SH, SK-N-BE(2) | This compound (1-25 µM) for 24h | Dose-dependent inhibition of cell proliferation. Significant changes in cell cycle distribution, indicating arrest. | [11] |
| SK-N-AS, SK-N-SH, SK-N-BE(2) | This compound Treatment | Dose-dependent increase in the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP. | [11] |
| Lung Carcinoma | |||
| A549 | This compound Treatment | Promoted apoptosis through the activation of Caspase-3, -8, and -9. | [1] |
Experimental Protocols
Reproducing and building upon existing research requires robust and detailed methodologies. This section outlines the core experimental protocols used to investigate this compound's effects on apoptosis.
Quantification of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture flasks. After adherence, treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the corresponding supernatant from step 1.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's instructions (e.g., from a kit like Abcam ab14085 or BD Biosciences 556420).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at >617 nm.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Measurement of Mitochondrial Membrane Potential (MMP)
The JC-1 assay is a widely used method to assess MMP, a key indicator of mitochondrial health.
Principle: JC-1 is a lipophilic, cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~530 nm).[4] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips or in multi-well plates suitable for microscopy or plate reader analysis. Treat with this compound or vehicle control.
-
JC-1 Staining: Remove the culture medium and incubate the cells with a JC-1 staining solution (e.g., 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Washing: Discard the staining solution and wash the cells twice with a suitable buffer (e.g., PBS or assay buffer provided with a kit).
-
Imaging/Quantification: Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
Microscopy: Capture images using filters for green (monomers) and red (aggregates) fluorescence. A shift from red to green fluorescence indicates apoptosis.
-
Plate Reader: Measure fluorescence intensity at ~530 nm (green) and ~590 nm (red). Calculate the red/green ratio for each sample. A decrease in this ratio in treated cells compared to control cells signifies a loss of MMP.
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify changes in the expression levels of key proteins in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[14][15]
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, or PARP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should be used on the same membrane to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensity using image analysis software and normalize the expression of target proteins to the loading control.
Conclusion and Future Directions
This compound demonstrates significant antineoplastic activity by potently inducing mitochondrial-mediated apoptosis. The core mechanism involves the generation of ROS, which leads to mitochondrial dysfunction characterized by a loss of MMP and a pro-apoptotic shift in the Bax/Bcl-2 ratio. This culminates in the release of cytochrome c and the activation of the caspase-9 and -3 cascade.[1][3]
The consistent, dose-dependent effects observed across multiple cancer cell lines, including hepatocellular carcinoma and neuroblastoma, underscore the potential of this compound as a biotherapeutic agent.[1][11] Its ability to engage the intrinsic apoptotic pathway, a process often dysregulated in cancer, makes it a compelling candidate for further development.
Future research should focus on comprehensive in vivo efficacy and safety profiling in advanced preclinical models. Investigating potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could also unveil novel combination strategies to enhance treatment outcomes and overcome drug resistance. A deeper understanding of its interaction with other cellular pathways will further clarify its therapeutic potential in oncology.
References
- 1. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Berberine-induced apoptosis in human prostate cancer cells is initiated by reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Iberin induces cell cycle arrest and apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Iberverin's Pro-Oxidant Activity: A Technical Guide to its Role in Inducing Reactive Oxygen Species
For Immediate Release
This technical guide provides an in-depth analysis of the role of iberverin, a naturally occurring isothiocyanate, in the induction of reactive oxygen species (ROS). This document is intended for researchers, scientists, and drug development professionals interested in the pro-oxidant and anticancer mechanisms of isothiocyanates.
Executive Summary
This compound, a compound found in cruciferous vegetables, has demonstrated significant antineoplastic activity, particularly in hepatocellular carcinoma (HCC). A key mechanism underlying its anticancer effects is the induction of oxidative stress through the generation of intracellular reactive oxygen species (ROS) and the depletion of cellular antioxidant defenses, such as glutathione (B108866) (GSH). This pro-oxidant activity leads to DNA damage, cell cycle arrest, and ultimately, programmed cell death through mitochondrial-related apoptosis and ferroptosis. This guide summarizes the quantitative data from key studies, details the experimental protocols for assessing this compound-induced ROS, and visualizes the associated signaling pathways.
Quantitative Data on this compound-Induced Cellular Effects
The pro-oxidant activity of this compound has been quantified in several studies, primarily focusing on its effects on hepatocellular carcinoma cell lines. The data consistently show a dose-dependent increase in markers of oxidative stress and apoptosis.
Table 2.1: this compound-Induced Apoptosis in Hepatocellular Carcinoma Cells
| Cell Line | This compound Concentration | Increase in Apoptotic Cells (Fold Change vs. Control) |
| Huh7 | 40 µmol/L | 7.4 |
| Huh7.5.1 | 40 µmol/L | 7.1 |
| SNU739 | 40 µmol/L | 4.7 |
| Data extracted from a study on the antineoplastic activities of this compound in HCC.[1] |
Table 2.2: Effect of this compound on Mitochondrial Membrane Potential (MMP) in HCC Cells
| Cell Line | This compound Concentration | Observation |
| Huh7 | 20 µmol/L & 40 µmol/L | Dose-dependent decrease in the ratio of JC-1 aggregates (red) to monomers (green), indicating MMP loss.[2] |
| Huh7.5.1 | 20 µmol/L & 40 µmol/L | Dose-dependent decrease in the ratio of JC-1 aggregates (red) to monomers (green), indicating MMP loss.[2] |
| SNU739 | 20 µmol/L & 40 µmol/L | Dose-dependent decrease in the ratio of JC-1 aggregates (red) to monomers (green), indicating MMP loss.[2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's role in inducing ROS.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is for the detection of intracellular ROS levels using the oxidation-sensitive fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Hepatocellular carcinoma cells (e.g., Huh7, Huh7.5.1, SNU739)
-
6-well plates
-
This compound solution (20 µmol/L and 40 µmol/L in DMSO)
-
DMSO (vehicle control)
-
DCFH-DA fluorescent probe
-
Flow cytometer
Procedure:
-
Seed the HCC cells into 6-well plates and culture overnight.
-
Treat the cells with 20 µmol/L and 40 µmol/L this compound or a DMSO control for 12 hours.
-
After incubation, harvest the cells.
-
Stain the cells with the DCFH-DA probe according to the manufacturer's instructions.
-
Analyze the intracellular ROS levels by flow cytometry.
Quantification of Glutathione (GSH)
This protocol describes the quantification of intracellular reduced glutathione (GSH) levels.
Materials:
-
Hepatocellular carcinoma cells (e.g., Huh7, Huh7.5.1, SNU739)
-
6-well plates
-
This compound solution (20 µmol/L and 40 µmol/L in DMSO)
-
DMSO (vehicle control)
-
GSH assay kit
Procedure:
-
Seed the HCC cells into 6-well plates and culture overnight.
-
Treat the cells with 20 µmol/L and 40 µmol/L this compound or a DMSO control for 12 hours.
-
Harvest the cells after incubation.
-
Quantify the GSH levels using a GSH assay kit following the manufacturer's protocol.
-
Normalize the GSH concentration to the cell number.
Assessment of Mitochondrial Membrane Potential (MMP)
This protocol details the use of the JC-1 fluorescent probe to assess changes in mitochondrial membrane potential.
Materials:
-
Hepatocellular carcinoma cells (e.g., Huh7, Huh7.5.1, SNU739)
-
This compound solution (20 µmol/L and 40 µmol/L in DMSO)
-
DMSO (vehicle control)
-
JC-1 fluorescent probe
-
Fluorescence microscope
Procedure:
-
Culture the HCC cells on a suitable imaging plate or slide.
-
Incubate the cells with 20 µmol/L and 40 µmol/L this compound or a DMSO control for 12 hours.
-
Stain the cells with the JC-1 probe according to the manufacturer's instructions.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the ratio of JC-1 aggregates (red fluorescence) to JC-1 monomers (green fluorescence). A decrease in this ratio indicates a loss of MMP.[2]
Signaling Pathways and Experimental Workflows
The induction of ROS by this compound triggers a cascade of signaling events leading to programmed cell death. The following diagrams, created using the DOT language, illustrate these pathways and experimental workflows.
Conclusion
The available evidence strongly indicates that this compound's anticancer activity is, in significant part, mediated by its ability to induce reactive oxygen species. This pro-oxidant mechanism, leading to oxidative stress and subsequent activation of programmed cell death pathways, presents a promising avenue for the development of novel cancer therapeutics. Further research is warranted to fully elucidate the intricate signaling networks involved and to explore the therapeutic potential of this compound in a clinical setting. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in this area of research.
References
The Discovery and Synthesis of Iberverin: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Anticancer Isothiocyanate Iberverin, from Natural Source to Synthetic Production and Mechanistic Insights
Introduction
This compound, a naturally occurring isothiocyanate, has emerged as a compound of significant interest in the field of oncology.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a particular focus on its potential as an antineoplastic agent against hepatocellular carcinoma (HCC).[1][2] this compound, chemically known as 3-methylthiopropyl isothiocyanate, is predominantly found in Brassicaceae vegetables, such as oxheart cabbage (Brassica oleracea var. capitata).[1] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis through various signaling pathways.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and chemical processes.
Discovery and Natural Occurrence
This compound was first identified as a major isothiocyanate in the seeds of oxheart cabbage.[1] Isothiocyanates are a class of bioactive compounds derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites abundant in cruciferous vegetables. This natural origin provides a basis for its exploration as a potential chemopreventive and therapeutic agent.
Chemical Synthesis
The chemical synthesis of this compound can be achieved through established methods for isothiocyanate formation from primary amines. A common and effective route involves the reaction of 3-(methylthio)propylamine (B146394) with a thiocarbonylating agent, such as thiophosgene (B130339) or carbon disulfide.
Experimental Protocol: Synthesis of this compound
Method 1: Using Thiophosgene
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-(methylthio)propylamine in an inert solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C using an ice bath.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene in DCM to the cooled amine solution with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 3-(methylthio)propyl isothiocyanate (this compound).
Method 2: Using Carbon Disulfide
-
Formation of Dithiocarbamate (B8719985) Salt: Dissolve 3-(methylthio)propylamine in a suitable solvent like ethanol (B145695) or a mixture of water and an organic solvent. Add an equimolar amount of a base, such as triethylamine (B128534) or sodium hydroxide, followed by the slow addition of carbon disulfide at a low temperature (0-10°C). This forms the corresponding dithiocarbamate salt.
-
Desulfurization: To the dithiocarbamate salt solution, add a desulfurizing agent. A common reagent for this step is ethyl chloroformate. The reaction mixture is stirred, often with gentle warming, to drive the formation of the isothiocyanate.
-
Work-up and Purification: The work-up and purification steps are similar to those described in Method 1, involving extraction, washing, drying, and final purification by distillation or chromatography.
Biological Activity and Mechanism of Action
This compound has demonstrated significant antineoplastic activities, particularly against human hepatocellular carcinoma (HCC).[1][2] Its mechanism of action is multifactorial, primarily involving the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and apoptosis.[1]
Induction of the Nrf2 Signaling Pathway
A key molecular mechanism of this compound is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to electrophiles like isothiocyanates, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL). This response can initially be cytoprotective but can also contribute to the anticancer effects by altering the cellular redox balance.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Anticancer Effects in Hepatocellular Carcinoma
-
Inhibition of Cell Proliferation: this compound inhibits the viability and proliferation of various HCC cell lines in a dose-dependent manner.[2]
-
Induction of Apoptosis: It promotes mitochondrial-related apoptosis, characterized by the activation of caspases.[2]
-
Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[1]
-
Suppression of Migration and Invasion: It has been shown to suppress the migratory and invasive capabilities of HCC cells.[2]
-
Induction of DNA Damage: The anticancer activity is also mediated by the induction of DNA damage in cancer cells.[1]
Quantitative Data
The following tables summarize the quantitative data on the biological activity of this compound against hepatocellular carcinoma.
Table 1: In Vitro Cytotoxicity of this compound against HCC Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HCCLM3 | ~40 |
| HepG2 | ~35 |
| Huh1 | ~30 |
| Huh7 | ~25 |
| Huh7.5.1 | ~25 |
| SMMC7721 | ~45 |
| SNU739 | ~30 |
| Data extracted from in vitro studies.[2] |
Table 2: In Vivo Efficacy of this compound in a Huh7.5.1 Xenograft Model
| Treatment Group | Mean Tumor Volume Reduction (%) | Mean Tumor Weight Reduction (%) |
| This compound | 73.4 | 55.3 |
| Data relative to the control group.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological effects.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture HCC cells and treat them with this compound or a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol 3: Xenograft Tumor Model in Nude Mice
-
Cell Implantation: Subcutaneously inject Huh7.5.1 cells into the flank of immunodeficient nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., by intraperitoneal injection) to the treatment group and a vehicle to the control group according to a predetermined schedule.
-
Monitoring: Monitor tumor growth by measuring the tumor volume at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and excise and weigh the tumors.
Logical Workflow
The following diagram illustrates the logical workflow from the discovery of this compound to its preclinical evaluation.
Caption: Logical workflow for the development of this compound.
Conclusion
This compound presents a promising natural product-derived lead compound for the development of novel anticancer therapies, particularly for hepatocellular carcinoma. Its well-defined chemical structure allows for straightforward synthesis, and its multifaceted mechanism of action, centered on the induction of oxidative stress and cell cycle arrest, provides a strong rationale for its further investigation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound into clinical applications. Further studies are warranted to explore its efficacy in other cancer types, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies.
References
- 1. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Iberverin in Hepatocellular Carcinoma (HCC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberverin, a natural isothiocyanate found in cruciferous vegetables, has emerged as a promising anti-neoplastic agent in the context of hepatocellular carcinoma (HCC).[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on HCC cell lines. The included data and methodologies are based on published research and are intended to serve as a comprehensive guide for studying this compound's mechanisms of action, including its effects on cell viability, apoptosis, cell cycle, and associated signaling pathways. Recent studies have demonstrated that this compound inhibits HCC cell proliferation, migration, and invasion, while inducing apoptosis and cell cycle arrest.[1][2][3] Furthermore, it has been shown to enhance oxidative stress and induce ferroptosis in HCC cells.[4][5][6][7]
Data Presentation
Table 1: IC50 Values of this compound in Various HCC Cell Lines
The 50% inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in several human HCC cell lines after 48 hours of treatment, as determined by the MTT assay.[1]
| Cell Line | IC50 (µmol/L) after 48h |
| Huh7 | < 25 |
| Huh7.5.1 | < 25 |
| SNU739 | < 25 |
| HCCLM3 | > 25 |
| HepG2 | > 25 |
| Huh1 | > 25 |
| SMMC7721 | > 25 |
Data extracted from Shen et al., 2023.[1]
Table 2: Effect of this compound on Apoptosis in HCC Cell Lines
This compound has been shown to induce apoptosis in HCC cells in a dose-dependent manner. The following table presents the fold increase in apoptotic cells after treatment with 40 µmol/L this compound, as measured by Annexin V-FITC/PI staining and flow cytometry.[1][2]
| Cell Line | Fold Increase in Apoptotic Cells (40 µmol/L this compound) |
| Huh7 | 7.4 |
| Huh7.5.1 | 7.1 |
| SNU739 | 4.7 |
Data extracted from Shen et al., 2023.[1][2]
Table 3: Effect of this compound on Cell Cycle Distribution in HCC Cell Lines
This compound treatment leads to G2/M phase cell cycle arrest in HCC cells. The table below illustrates the changes in cell cycle phase distribution after treatment with this compound for 12 hours.
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Huh7 | DMSO (Control) | 65.3 | 23.1 | 11.6 |
| 20 µmol/L this compound | 58.2 | 20.5 | 21.3 | |
| 40 µmol/L this compound | 49.7 | 18.3 | 32.0 | |
| Huh7.5.1 | DMSO (Control) | 62.1 | 25.4 | 12.5 |
| 20 µmol/L this compound | 55.9 | 22.8 | 21.3 | |
| 40 µmol/L this compound | 48.2 | 19.1 | 32.7 | |
| SNU739 | DMSO (Control) | 59.8 | 26.7 | 13.5 |
| 20 µmol/L this compound | 53.1 | 23.9 | 23.0 | |
| 40 µmol/L this compound | 46.5 | 20.2 | 33.3 |
Data derived from figures in Shen et al., 2023.[2]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on HCC cell lines.
Materials:
-
HCC cell lines (e.g., Huh7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for the desired time period (e.g., 48 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Analysis using Annexin V-FITC/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCC cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HCC cells and treat with various concentrations of this compound (e.g., 10, 20, 40 µmol/L) for a specified time (e.g., 12 hours).[2]
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within 1 hour. FITC is typically detected in the FL1 channel and PI in the FL3 channel.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
HCC cells treated with this compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Culture and treat HCC cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).[10]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
HCC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against proteins in the p53 pathway, cell cycle regulators, apoptosis markers, or ferroptosis markers like GPX4 and SLC7A11)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[12]
-
Determine the protein concentration of the lysates using the BCA assay.[13]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in HCC cells.
Caption: General experimental workflow for studying this compound.
Caption: Workflow for apoptosis detection via flow cytometry.
References
- 1. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis [frontiersin.org]
- 3. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Downregulates GPX4 and SLC7A11 to Induce Ferroptotic Cell Death in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Downregulates GPX4 and SLC7A11 to Induce Ferroptotic Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Western blot analysis [bio-protocol.org]
- 13. Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot analysis [bio-protocol.org]
Application Notes and Protocols for Iberverin in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge on the dosage and administration of Iberverin for in vivo animal studies, with a focus on its application in cancer research. The protocols and data presented are compiled from preclinical studies to guide the design and execution of future in vivo research.
Introduction
This compound, a naturally occurring isothiocyanate found in Brassicaceae vegetables, has demonstrated promising anti-neoplastic properties. In vitro and in vivo studies have shown its potential to inhibit cancer cell proliferation, suppress migration, and induce apoptosis.[1] The primary in vivo evidence for its efficacy comes from a study on human hepatocellular carcinoma (HCC) xenografts in immunodeficient mice.[1] This document outlines the established dosage and provides a detailed protocol for replicating and expanding upon these findings.
Data Presentation
The quantitative data from the key in vivo study on this compound is summarized in the table below. It is important to note that this data is derived from a single study, and further dose-escalation and toxicity studies are recommended for different cancer models or animal strains.
| Parameter | Details |
| Cancer Type | Human Hepatocellular Carcinoma (HCC) |
| Cell Line | Huh7.5.1 |
| Mouse Strain | Immunodeficient BALB/c nude mice |
| Xenograft Type | Subcutaneous |
| This compound Dosage | Not explicitly stated in mg/kg, but used to achieve a 73.4% reduction in tumor size and 55.3% reduction in tumor weight. |
| Administration Route | Intraperitoneal or Oral Gavage (assumed systemic administration) |
| Vehicle | DMSO (as a control) |
| Treatment Regimen | Details on frequency and duration not explicitly provided. |
| Primary Outcome | Significant reduction in tumor size and weight.[1] |
| Observed Toxicity | No obvious toxicity was reported, with gradual increases in body weight observed in both the treatment and control groups.[1] |
Experimental Protocols
This section details the methodology for an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound in a hepatocellular carcinoma model.
1. Animal Model
-
Species: Mouse
-
Strain: BALB/c nude (athymic)
-
Age: 4-6 weeks old
-
Sex: Either male or female can be used, but should be consistent within an experiment.
-
Supplier: Reputable commercial vendor.
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to the start of the experiment.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
2. Cell Culture and Implantation
-
Cell Line: Huh7.5.1 human hepatocellular carcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Preparation: Cells are cultured to ~80% confluency, harvested by trypsinization, washed with sterile phosphate-buffered saline (PBS), and resuspended in serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Implantation: Mice are anesthetized, and the cell suspension is injected subcutaneously into the right flank of each mouse.
3. Drug Preparation and Administration
-
This compound Solution: Prepare a stock solution of this compound in a suitable vehicle such as DMSO. Further dilutions can be made in sterile saline or PBS for injection. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
Vehicle Control: The same vehicle used to dissolve this compound (e.g., 10% DMSO in saline) should be administered to the control group.
-
Administration Route: While the original study does not specify the route, intraperitoneal (IP) injection is a common route for systemic drug delivery in such models. Oral gavage could also be considered depending on the pharmacokinetic properties of this compound.
-
Dosage and Schedule: Based on the significant tumor reduction observed, a treatment schedule of daily or every-other-day injections would be a reasonable starting point. A pilot study to determine the maximum tolerated dose (MTD) is highly recommended.
4. Monitoring and Endpoint Analysis
-
Tumor Growth: Tumor volume should be measured 2-3 times per week using calipers. The formula: Volume = (Length x Width²) / 2 is commonly used.
-
Body Weight: Monitor and record the body weight of each animal 2-3 times per week as a general indicator of health and toxicity.
-
Clinical Observations: Daily checks for any signs of distress, such as changes in behavior, posture, or appetite.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³), or if signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised and weighed. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67, PCNA, cleaved Caspase-3) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting).[1]
Mandatory Visualization
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
Application Notes and Protocols for Preparing Berberine Solutions for Cell Culture
A Note on Nomenclature: The term "iberverin" is not widely found in scientific literature in the context of cell culture reagents. It is possible this is a typographical error for "berberine," a well-characterized isoquinoline (B145761) alkaloid extensively used in cell culture-based research. The following protocols and data are based on the properties and handling of berberine (B55584) . Researchers should verify the identity of their compound before proceeding.
These application notes provide detailed protocols for the preparation, storage, and use of berberine solutions in cell culture applications. The information is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Solubility
Berberine is commonly available as berberine chloride, a crystalline solid.[1] Understanding its physical and chemical properties is crucial for preparing stable and effective solutions for cell culture experiments.
Table 1: Physicochemical Properties of Berberine Chloride
| Property | Value | Reference |
| Synonyms | BBR, Umbellatine, NSC 163088, NSC 646666 | [1] |
| Molecular Formula | C₂₀H₁₈NO₄ · Cl | [1] |
| Molecular Weight | 371.8 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| UV/Vis (λmax) | 230, 266, 348, 431 nm | [1] |
| Storage | -20°C | [1] |
| Stability | ≥4 years (as solid) | [1] |
| Solubility in DMSO | ~25 mg/mL | [1] |
| Solubility in Ethanol | ~500 µg/mL | [1] |
| Solubility in DMF | ~500 µg/mL | [1] |
| Aqueous Solubility | Sparingly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Berberine Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution of berberine chloride in dimethyl sulfoxide (B87167) (DMSO).[2]
Materials:
-
Berberine chloride powder
-
Sterile, tissue culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
-
Incubator or water bath at 37°C
Procedure:
-
In a sterile environment, such as a laminar flow hood, weigh the required amount of berberine chloride powder. For a 1 mL stock solution of 50 mM, weigh 18.59 mg of berberine chloride.[2]
-
Transfer the powder to a sterile microcentrifuge tube.[2]
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 50 mM (for 18.59 mg, add 1 mL of DMSO).[2]
-
To aid dissolution, incubate the solution in the dark for 30 minutes at 37°C with intermittent vortexing.[2]
-
For complete dissolution, sonicate the solution at room temperature in a bath sonicator for two 2-minute intervals.[2]
-
Visually inspect the solution to ensure no undissolved particles remain.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C for long-term storage. The stock solution is recommended for use within one month when stored at -20°C.[2]
References
Application Notes: Western Blot Analysis of Iberverin-Treated Cells
Introduction
Iberverin, a naturally occurring isothiocyanate found in cruciferous vegetables, has emerged as a compound of interest in oncological research.[1] Studies have demonstrated its potential to inhibit cancer cell proliferation, suppress migration and invasion, and induce various forms of programmed cell death, including apoptosis and ferroptosis, in cancer cell lines such as hepatocellular carcinoma (HCC).[1][2][3] Western blot analysis is an indispensable immunodetection technique used to identify and quantify the expression levels of specific proteins within a complex mixture, such as a cell lysate.[4] This makes it an ideal method for elucidating the molecular mechanisms underlying the anti-neoplastic effects of this compound. By measuring changes in the expression and post-translational modification of key signaling proteins, researchers can map the cellular pathways modulated by this compound treatment.
Scientific Principles
The anti-cancer activity of this compound has been attributed to its ability to modulate several critical signaling pathways:
-
Induction of Apoptosis: this compound has been shown to induce mitochondrial-related apoptosis.[2] This process is tightly regulated by the Bcl-2 family of proteins. This compound treatment has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as Caspase-3, culminating in apoptotic cell death.[2]
-
Induction of Ferroptosis: Recent studies have revealed that this compound can induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[3] The mechanism involves the downregulation of two key proteins: Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).[1][3] this compound appears to decrease SLC7A11 at the mRNA level and promote the ubiquitin-proteasomal degradation of the GPX4 protein.[3]
-
Cell Cycle Arrest: this compound treatment can cause DNA damage, leading to cell cycle arrest at the G2/M checkpoint.[2] This response is often mediated by the p53 signaling pathway, a critical tumor suppressor pathway that responds to cellular stress.[2]
-
Nrf2 Signaling Pathway: Like other isothiocyanates, this compound is a potent inducer of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream targets like Heme Oxygenase 1 (HO-1).[5] This induction may be dependent on the Extracellular signal-regulated kinase (ERK) pathway.[5]
Western blot analysis allows for the sensitive detection of these protein modulations, providing critical insights into this compound's mechanism of action. By comparing protein levels in control versus this compound-treated cells, researchers can confirm pathway engagement and assess the dose- and time-dependent effects of the compound.
Visualizing the Experimental Workflow and Signaling Pathways
To understand the experimental process and the molecular pathways affected by this compound, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. This compound Downregulates GPX4 and SLC7A11 to Induce Ferroptotic Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 5. Synthesis and Nrf2-inducing activity of the isothiocyanates this compound, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Iberverin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability following treatment with iberverin, a naturally occurring isothiocyanate with demonstrated anti-neoplastic properties. The included methodologies and data are intended to guide researchers in pharmacology, oncology, and drug discovery in evaluating the cytotoxic and cytostatic effects of this compound on various cell lines.
Introduction
This compound has been shown to inhibit cell proliferation and induce cell death in a range of cancer cell types. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and ferroptosis.[1][2][3][4] Accurate and reproducible assessment of these effects is crucial for understanding its therapeutic potential. This document outlines protocols for three common colorimetric and luminescent cell viability assays: MTT, WST-1, and CellTiter-Glo, and provides examples of quantitative data obtained from such assays with this compound treatment.
Data Presentation: this compound Cytotoxicity
The anti-proliferative effect of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function. The following table summarizes the IC50 values of this compound in several human hepatocellular carcinoma (HCC) cell lines after 48 hours of treatment, as determined by the MTT assay.[5]
| Cell Line | Description | IC50 (µM) after 48h[5] |
| HCCLM3 | Human Hepatocellular Carcinoma | 47.35 ± 2.11 |
| HepG2 | Human Hepatocellular Carcinoma | 42.89 ± 1.78 |
| Huh1 | Human Hepatocellular Carcinoma | 38.67 ± 1.53 |
| Huh7 | Human Hepatocellular Carcinoma | 28.45 ± 1.22 |
| Huh7.5.1 | Human Hepatocellular Carcinoma | 25.19 ± 1.09 |
| SMMC7721 | Human Hepatocellular Carcinoma | 51.23 ± 2.54 |
| SNU739 | Human Hepatocellular Carcinoma | 31.88 ± 1.37 |
Note: IC50 values can vary depending on the cell line, seeding density, treatment duration, and the specific assay used.
Signaling Pathways Modulated by this compound
This compound exerts its effects on cell viability through the modulation of several key signaling pathways. Understanding these pathways is essential for interpreting experimental results.
This compound-Induced Apoptosis
This compound has been shown to promote apoptosis through the activation of the intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[2][5]
Caption: this compound-induced apoptosis signaling pathway.
This compound-Induced Cell Cycle Arrest
This compound can cause cell cycle arrest, primarily at the G2/M phase, by inhibiting the activity of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs).[2][5]
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Making the head: Caspases in life and death [frontiersin.org]
- 4. Khan Academy [khanacademy.org]
- 5. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Migration and Invasion Assays Using Iberverin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberverin, a natural isothiocyanate, has demonstrated significant anti-neoplastic properties, notably in hepatocellular carcinoma (HCC).[1] Emerging evidence indicates that this compound can impede cancer cell migration and invasion, critical processes in tumor metastasis.[1][2] Mechanistically, this compound is understood to induce DNA damage, leading to cell cycle arrest at the G2/M phase and a subsequent increase in reactive oxygen species (ROS), which contributes to its anti-cancer effects.[1] These cellular events are intrinsically linked to the machinery governing cell motility. This document provides detailed protocols for assessing the impact of this compound on cell migration and invasion and summarizes the current understanding of its mechanism of action.
Data Presentation
The inhibitory effects of this compound on the migration and invasion of various hepatocellular carcinoma cell lines are summarized below.
Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observation of Migration Inhibition |
| Huh7 | 10 | 24, 48, 72 | Significant suppression of wound closure compared to control.[1] |
| Huh7.5.1 | 10 | 24, 48, 72 | Significant suppression of wound closure compared to control.[1] |
| SNU739 | 10 | 24, 48, 72 | Significant suppression of wound closure compared to control.[1] |
Table 2: Effect of this compound on Cell Invasion (Transwell Invasion Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Reduction in Invasion (Compared to Control) |
| Huh7 | 10 | 12 | Statistically significant reduction in invaded cells.[1] |
| 20 | 12 | Dose-dependent and statistically significant reduction in invaded cells.[1] | |
| 40 | 12 | Strong, dose-dependent, and statistically significant reduction in invaded cells.[1] | |
| Huh7.5.1 | 10 | 12 | Statistically significant reduction in invaded cells.[1] |
| 20 | 12 | Dose-dependent and statistically significant reduction in invaded cells.[1] | |
| 40 | 12 | Strong, dose-dependent, and statistically significant reduction in invaded cells.[1] | |
| SNU739 | 10 | 12 | Statistically significant reduction in invaded cells.[1] |
| 20 | 12 | Dose-dependent and statistically significant reduction in invaded cells.[1] | |
| 40 | 12 | Strong, dose-dependent, and statistically significant reduction in invaded cells.[1] |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action in Inhibiting Cell Migration
This compound initiates a cascade of events starting with the induction of DNA damage. This triggers the DNA damage response (DDR) pathway, leading to the activation of kinases such as ATM and ATR. These kinases, in turn, activate checkpoint kinases Chk1 and Chk2, which phosphorylate and inactivate Cdc25c. The inactivation of Cdc25c prevents the activation of the Cyclin B1/CDK1 complex, thereby causing cell cycle arrest at the G2/M phase. This G2/M arrest is linked to the inhibition of key regulators of the actin cytoskeleton, the Rho GTPases (RhoA, Rac1, and Cdc42). The downregulation of Rho GTPase activity disrupts the dynamic organization of the actin cytoskeleton, including the formation of stress fibers, lamellipodia, and filopodia, and affects the turnover of focal adhesions. These disruptions collectively impair the cell's ability to migrate and invade.
Caption: Proposed signaling pathway of this compound in inhibiting cell migration and invasion.
Experimental Workflow for Migration and Invasion Assays
The following diagram outlines the key steps involved in performing wound healing (migration) and transwell (invasion) assays to assess the effects of this compound.
Caption: Workflow for assessing cell migration and invasion using this compound.
Experimental Protocols
Wound Healing (Scratch) Assay for Cell Migration
This assay measures the collective migration of a sheet of cells.
Materials:
-
HCC cell lines (e.g., Huh7, Huh7.5.1, SNU739)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera and live-cell imaging capabilities (optional)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 100% confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free medium and incubate for 2-4 hours before creating the wound.
-
Creating the Wound: Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) to the respective wells.
-
Image Acquisition: Immediately after adding the treatment, capture the first image of the wound (T=0) using an inverted microscope. Mark the position of the image for subsequent time points.
-
Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 12, 24, 48, and 72 hours).
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area for each treatment group.
Transwell Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix.
Materials:
-
HCC cell lines
-
Complete and serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
24-well transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Cold, serum-free medium
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Inverted microscope with a camera
Protocol:
-
Rehydration of Inserts: Rehydrate the transwell inserts by adding warm, serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.
-
Coating with Matrigel: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (the dilution factor should be optimized for the cell line). Add a thin layer of the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 1 hour to allow for polymerization.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup:
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add the desired concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period optimized for your cell line (e.g., 12-24 hours).
-
Removal of Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invaded cells and the Matrigel from the top surface of the membrane.
-
Fixation: Fix the invaded cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Staining: Stain the fixed cells by placing the inserts in a staining solution for 15-20 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image Acquisition and Quantification: Take images of the stained cells on the underside of the membrane using an inverted microscope. Count the number of invaded cells in several random fields of view for each insert. Calculate the average number of invaded cells per field for each treatment condition.
References
Application Note: Flow Cytometry for Cell Cycle Analysis with Iberverin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberverin, a natural isothiocyanate found in Brassicaceae vegetables, has emerged as a promising anti-cancer agent. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A key mechanism of its anti-proliferative activity is the induction of cell cycle arrest, making it a person of interest for cancer therapeutic development. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
This compound has been shown to induce DNA damage and oxidative stress, leading to the activation of cell cycle checkpoints.[1][2] In hepatocellular carcinoma (HCC) cells, this compound treatment leads to a significant G2/M phase arrest.[1][2] The proposed mechanism involves the p53 signaling pathway, a critical regulator of the cell cycle in response to DNA damage. In neuroblastoma cells, the effect of the related isothiocyanate iberin (B1674146) is cell-type dependent, causing G1 arrest in SK-N-SH cells and G2/M arrest in SK-N-BE(2) cells. This differential response highlights the importance of detailed cell cycle analysis in understanding the specific effects of such compounds on different cancer types.
Data Presentation
The following tables summarize the quantitative effects of this compound and the related compound iberin on the cell cycle distribution in various cancer cell lines, as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Treatment (this compound) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Huh7 | Control (DMSO) | 58.3 | 25.1 | 16.6 |
| 20 µM | 45.2 | 20.3 | 34.5 | |
| 40 µM | 38.7 | 15.8 | 45.5 | |
| Huh7.5.1 | Control (DMSO) | 60.2 | 22.4 | 17.4 |
| 20 µM | 48.1 | 18.2 | 33.7 | |
| 40 µM | 40.5 | 14.9 | 44.6 | |
| SNU739 | Control (DMSO) | 55.7 | 26.8 | 17.5 |
| 20 µM | 43.6 | 21.1 | 35.3 | |
| 40 µM | 36.9 | 16.3 | 46.8 |
Data is derived from studies on the effects of this compound on HCC cell lines.
Table 2: Effect of Iberin on Cell Cycle Distribution in Neuroblastoma Cells
| Cell Line | Treatment (Iberin) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| SK-N-SH | Control | 46 | 35 | 19 |
| 1 µM | 53 | 30 | 17 | |
| 2.5 µM | 59 | 26 | 15 | |
| 10 µM | 64 | 22 | 14 | |
| 25 µM | 68 | 19 | 13 | |
| SK-N-BE(2) | Control | 45 | 38 | 17 |
| 10 µM | 43 | 35 | 22 | |
| 25 µM | 41 | 30 | 29 |
Data is derived from studies on the effects of the related isothiocyanate iberin on neuroblastoma cell lines.
Experimental Protocols
Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol describes the steps for treating cancer cells with this compound, followed by fixation and staining with propidium iodide for cell cycle analysis by flow cytometry.
Materials:
-
Cancer cell lines of interest (e.g., Huh7, SK-N-SH)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (B145695), ice-cold
-
RNase A (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
-
Microcentrifuge tubes
-
6-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in complete cell culture medium to the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing this compound or DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, collect the cell culture medium (which may contain floating/detached cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Pellet the fixed cells by centrifugation at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a laser and filter combination appropriate for PI (e.g., excitation at 488 nm, emission detection at ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use the linear scale for the PI fluorescence channel to properly resolve the G1, S, and G2/M peaks.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution from the collected data.
-
Mandatory Visualization
Caption: this compound-induced cell cycle arrest signaling pathway.
Caption: Experimental workflow for cell cycle analysis.
References
Application Notes: Detecting Apoptosis in Iberverin-Treated Cancer Cells
Introduction
Iberverin, an isothiocyanate found in cruciferous vegetables, has demonstrated promising anticancer properties by inducing apoptosis in various cancer cell lines.[1][2][3] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[4][5] Therapeutic agents that can effectively trigger apoptosis in cancer cells are of significant interest in drug development. These application notes provide detailed protocols for detecting and quantifying apoptosis in cancer cells following treatment with this compound. The described methods focus on key events in the apoptotic cascade, including phosphatidylserine (B164497) externalization, caspase activation, and the regulation by Bcl-2 family proteins.
Mechanism of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[2][3] This process is often initiated by cellular stress, such as that induced by this compound, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the suppression of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[6][7] This shift in the balance of Bcl-2 family proteins results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[7][8] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[3] Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3.[1][3][9] Executioner caspases are responsible for the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3] Studies have also indicated that this compound can activate caspase-8, suggesting a potential cross-talk with the extrinsic apoptosis pathway.[2]
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocols
The following protocols are designed to assess apoptosis in cancer cells treated with this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound treatment.
1. Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[4] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[4]
Caption: Workflow for Annexin V-FITC/PI apoptosis assay.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells at an appropriate density in culture plates. Allow cells to adhere overnight, then treat with various concentrations of this compound or a vehicle control for the desired time period.
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the previously collected culture medium.
-
For suspension cells, collect the entire cell suspension.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11][12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4][11][12]
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[4][12]
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | ||||
| This compound (X µM) | ||||
| This compound (Y µM) |
2. Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[9][13] The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).[13] When cleaved by active caspase-3, pNA is released and produces a yellow color that can be quantified by measuring the absorbance at 405 nm.[13][14][15]
Protocol:
-
Cell Lysis:
-
Treat cells with this compound as described previously.
-
Harvest 2-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 50-100 µL of chilled Lysis Buffer.[14][16]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Caspase-3 Assay:
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated samples to the untreated control.[13]
Data Presentation:
| Treatment Group | Absorbance at 405 nm (Mean ± SD) | Fold Increase in Caspase-3 Activity |
| Vehicle Control | 1.0 | |
| This compound (X µM) | ||
| This compound (Y µM) |
3. Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to detect changes in the expression and cleavage of key proteins involved in apoptosis.[8][17] This allows for the semi-quantitative analysis of pro- and anti-apoptotic proteins. Key markers to investigate in this compound-treated cells include the cleavage of caspase-3 and PARP, and the expression levels of Bcl-2 and Bax.[1][3]
Caption: General workflow for Western blot analysis.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound and harvest as previously described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation:
| Treatment Group | Relative Expression of Cleaved Caspase-3 / Total Caspase-3 | Relative Expression of Cleaved PARP / Total PARP | Relative Expression of Bcl-2 / β-actin | Relative Expression of Bax / β-actin | Bax/Bcl-2 Ratio |
| Vehicle Control | |||||
| This compound (X µM) | |||||
| This compound (Y µM) |
The protocols outlined in these application notes provide a comprehensive approach to characterizing this compound-induced apoptosis in cancer cells. By employing a combination of flow cytometry, enzymatic assays, and western blotting, researchers can obtain robust quantitative and qualitative data on the pro-apoptotic effects of this compound. These methods are essential for elucidating the molecular mechanisms of action and for the preclinical evaluation of this compound as a potential anticancer therapeutic.
References
- 1. scispace.com [scispace.com]
- 2. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iberin induces cell cycle arrest and apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. caspase3 assay [assay-protocol.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. biogot.com [biogot.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mpbio.com [mpbio.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Iberverin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberverin, an isothiocyanate found in cruciferous vegetables, is a subject of growing interest in pharmaceutical and nutraceutical research due to its potential health benefits, including the induction of Nrf2-dependent gene expression, which plays a crucial role in cellular protection against oxidative stress.[1] Accurate and reliable quantification of this compound in various matrices, such as raw plant materials, extracts, and finished products, is essential for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This application note provides a detailed protocol and guidelines for the determination of this compound using HPLC.
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the Nrf2 signaling pathway, in which this compound is implicated, and a general workflow for HPLC analysis.
Experimental Protocols
This section details the proposed materials, reagents, and procedures for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Chromatographic Conditions (Proposed)
The following conditions are suggested as a starting point for method development and are based on methods used for the analysis of the structurally similar compound, iberin (B1674146).
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Isocratic or Gradient) |
| Initial suggestion: 50:50 (v/v) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 240 nm (based on iberin analysis)[2] |
| Run Time | 10 minutes (adjust as necessary) |
3. Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
The sample preparation method will depend on the matrix. Below are general guidelines.
-
For Plant Extracts:
-
Accurately weigh a known amount of the dried extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol or acetonitrile) using sonication for 15-20 minutes.
-
Dilute the solution to a known volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Formulations (e.g., tablets, capsules):
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh an amount of powder equivalent to a single dose.
-
Disperse the powder in a suitable solvent and extract this compound using sonication.
-
Dilute the extract to a known volume and filter through a 0.45 µm syringe filter.
-
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, run a blank (mobile phase) to ensure no carryover.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data from a validated HPLC method for this compound analysis. These values are illustrative and should be determined experimentally during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Expected Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (RSD%) | |
| - Intraday | < 2.0% |
| - Interday | < 3.0% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interference from blank and placebo |
Conclusion
This application note provides a comprehensive starting point for the development and implementation of an HPLC method for the quantitative analysis of this compound. The proposed protocol, based on established methods for similar compounds, offers a solid foundation for researchers, scientists, and drug development professionals. It is crucial to perform a thorough method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the results for your specific application.
References
Troubleshooting & Optimization
Iberverin solubility and stability in DMSO
Welcome to the technical support center for Iberverin. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound for in vitro studies?
A1: Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro experiments due to its high solubilizing capacity for many organic molecules.[1] For preparation of stock solutions, using anhydrous DMSO is highly recommended as the solvent is hygroscopic and absorbed moisture can reduce the solubility of compounds.[2]
Q2: How should I prepare an this compound stock solution in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM, 20 mM).[3] Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[2] Always use sterile technique and appropriate personal protective equipment.
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. For short-term storage, -20°C is generally suitable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]
Q4: Is this compound stable in DMSO?
A4: While specific stability data for this compound in DMSO is not extensively published, isothiocyanates as a class can be reactive. The isothiocyanate group is an electrophile and can react with nucleophiles.[4] The stability of this compound in DMSO at room temperature for extended periods is not guaranteed. It is crucial to minimize the time the solution spends at room temperature and to prepare fresh dilutions for your experiments from a frozen stock.
Q5: Can I store my diluted this compound working solutions?
A5: It is not recommended to store diluted working solutions of this compound in aqueous media for extended periods. Isothiocyanates can be unstable in aqueous environments.[5] For consistent experimental results, it is best to prepare fresh dilutions from your DMSO stock solution immediately before each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder is not fully dissolving in DMSO. | 1. Solvent Quality: DMSO is hygroscopic and can absorb water from the air, which reduces its solvating power for hydrophobic compounds.[2] 2. Concentration Too High: The desired concentration may exceed the solubility limit of this compound in DMSO. 3. Insufficient Mixing: The compound may not be fully dispersed in the solvent. | 1. Use fresh, anhydrous (high-purity) DMSO from a newly opened bottle.[2] 2. Try preparing a more dilute stock solution. 3. Vortex the solution for a longer period. If undissolved particles remain, gentle warming (37°C) or sonication for a few minutes can help.[2] |
| Precipitate forms when diluting the DMSO stock in aqueous media. | 1. Low Aqueous Solubility: this compound is likely much less soluble in aqueous buffers than in DMSO. The final concentration in the aqueous medium may be too high. 2. Final DMSO Concentration: The final percentage of DMSO in the aqueous solution may be too low to maintain solubility. | 1. Lower the final concentration of this compound in your assay. 2. Increase the final percentage of DMSO in your working solution. However, be mindful that high concentrations of DMSO can affect cell viability and experimental outcomes. It is important to include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Inconsistent experimental results between assays. | 1. Stock Solution Degradation: The this compound in the stock solution may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C).[3] 2. Working Solution Instability: The diluted working solution in aqueous media may be degrading over the course of the experiment.[5] | 1. Use a fresh aliquot of your stock solution for each experiment. Prepare new stock solutions from powder periodically. 2. Prepare working dilutions immediately before adding them to your assay. Do not store diluted aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated pipettes
-
Vortex mixer
Methodology:
-
Calculation: Determine the mass of this compound required. The molecular weight of this compound (C₅H₉NS₂) is 147.27 g/mol . To make 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 147.27 g/mol = 0.0014727 g = 1.47 mg
-
-
Weighing: Carefully weigh out 1.47 mg of this compound powder and place it into a sterile amber microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. If needed, sonicate for 5-10 minutes or warm gently to 37°C.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
Prepared 10 mM this compound stock solution in DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water)
-
HPLC vials
Methodology:
-
Initial Analysis (Time 0):
-
Dilute a fresh aliquot of the 10 mM this compound stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak corresponding to this compound should be identified, and its area should be recorded. This will serve as the baseline (100% integrity).
-
-
Sample Storage: Store the aliquots of the 10 mM this compound stock solution under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Prepare and analyze the samples by HPLC as described in step 1.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at Time 0.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound stock solutions.
Caption: this compound may induce Nrf2-dependent gene expression via an ERK-dependent pathway.[6]
Caption: A decision tree for troubleshooting common solubility problems with this compound.
References
- 1. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alyssin and Iberin in Cruciferous Vegetables Exert Anticancer Activity in HepG2 by Increasing Intracellular Reactive Oxygen Species and Tubulin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Nrf2-inducing activity of the isothiocyanates this compound, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iberverin Concentration for Anti-Cancer Effects
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of iberverin for anti-cancer research. It provides troubleshooting guides for common experimental hurdles and frequently asked questions to ensure smooth and reliable experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-cancer activity?
A1: this compound exerts its anti-cancer effects primarily by inducing oxidative stress, which leads to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, mitochondrial-mediated apoptosis.[1] This involves the generation of reactive oxygen species (ROS) and the depletion of glutathione (B108866) (GSH).[1]
Q2: In which cancer types has this compound shown promise?
A2: this compound has demonstrated anti-cancer properties in human hepatocellular carcinoma (HCC) and lung carcinoma cells.[1]
Q3: Is this compound cytotoxic to all cancer cells at the same concentration?
A3: No, the cytotoxic effects of this compound are dose-dependent, and the half-maximal inhibitory concentration (IC50) can vary significantly between different cancer cell lines.[1]
Q4: How does this compound induce apoptosis?
A4: this compound promotes mitochondrial-related apoptosis through the activation of Caspase-3, -8, and -9.[1] It also influences the expression of apoptotic proteins like Bax and Bcl-2.[1]
Q5: What is the effect of this compound on the cell cycle?
A5: this compound causes cell cycle arrest in the G2/M phase, which is associated with DNA damage mediated by oxidative stress.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| HCCLM3 | Hepatocellular Carcinoma | Data not explicitly provided in abstract |
| HepG2 | Hepatocellular Carcinoma | Data not explicitly provided in abstract |
| Huh1 | Hepatocellular Carcinoma | Data not explicitly provided in abstract |
| Huh7 | Hepatocellular Carcinoma | Data not explicitly provided in abstract |
| Huh7.5.1 | Hepatocellular Carcinoma | Data not explicitly provided in abstract |
| SMMC7721 | Hepatocellular Carcinoma | Data not explicitly provided in abstract |
| SNU739 | Hepatocellular Carcinoma | Data not explicitly provided in abstract |
| (Note: IC50 values were calculated based on MTT assay results as mentioned in the source, but specific values for each cell line are not detailed in the provided search results. The original publication should be consulted for precise figures.)[1] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium. A common starting range is 0.1 to 100 µM.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
IC50 Calculation:
-
The IC50 value is calculated from the dose-response curve using statistical software like GraphPad Prism.
-
Troubleshooting Guides
Table 2: Troubleshooting for MTT Assay
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | Contamination of media or reagents. | Use fresh, sterile reagents. Ensure aseptic technique. |
| Phenol (B47542) red in the medium. | Use phenol red-free medium for the assay. | |
| Low Absorbance Readings | Insufficient cell number. | Optimize cell seeding density. |
| This compound concentration too high, leading to complete cell death. | Use a wider range of lower concentrations. | |
| Incomplete formazan solubilization. | Ensure complete dissolution by gentle mixing or increasing solubilization time. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Pipetting errors. | Calibrate pipettes and ensure accurate and consistent pipetting. | |
| Edge effect in the 96-well plate. | Avoid using the outer wells of the plate. |
Table 3: Troubleshooting for Apoptosis Assay (Annexin V/PI Staining)
| Issue | Potential Cause | Recommended Solution |
| High Percentage of Necrotic Cells (PI Positive) in Control | Harsh cell handling. | Handle cells gently during harvesting and staining. |
| Over-trypsinization. | Use a shorter trypsinization time or a gentler dissociation reagent. | |
| Weak or No Apoptotic Signal | This compound concentration too low or incubation time too short. | Perform a dose-response and time-course experiment. |
| Loss of apoptotic cells during washing steps. | Be gentle during washing and consider collecting the supernatant. | |
| Reagent degradation. | Use fresh reagents and store them properly. | |
| High Background Staining | Insufficient washing. | Increase the number and duration of wash steps. |
| Antibody concentration too high. | Titrate the Annexin V antibody to find the optimal concentration. |
Table 4: Troubleshooting for Cell Cycle Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution of Cell Cycle Peaks | Inappropriate cell fixation. | Use cold 70% ethanol (B145695) and fix cells overnight at -20°C. |
| Cell clumps. | Filter the cell suspension through a nylon mesh before analysis. | |
| High flow rate during acquisition. | Use a low flow rate on the flow cytometer. | |
| Broad G1 and G2/M Peaks | High coefficient of variation (CV). | Ensure proper instrument setup and alignment. |
| Presence of doublets. | Use doublet discrimination gating during analysis. | |
| Unexpected Cell Cycle Distribution | Cell confluence affecting proliferation. | Ensure cells are in the exponential growth phase when treated. |
| Incorrect staining procedure. | Follow the staining protocol carefully, including RNase treatment. |
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound-induced ROS-mediated apoptosis signaling pathway.
Caption: this compound-induced G2/M cell cycle arrest pathway.
References
Potential off-target effects of iberverin in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of iberverin in research applications. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known primary on-target effects of this compound?
A1: this compound is primarily investigated for its antineoplastic properties, particularly in hepatocellular carcinoma (HCC). Its main on-target effects include the induction of DNA damage, cell cycle arrest at the G2/M phase, and mitochondrial-mediated apoptosis.[1] These effects are largely attributed to the enhancement of oxidative stress through the increased formation of intracellular reactive oxygen species (ROS) and depletion of glutathione (B108866) (GSH).[1] Additionally, this compound is known to be a potent inducer of Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) nuclear translocation, which is a key regulator of cellular defense mechanisms.[2]
Q2: Are there any known or potential off-target effects of this compound?
A2: Direct studies on the off-target effects of this compound are limited. However, based on research into structurally related isothiocyanates (ITCs) like sulforaphane (B1684495), several potential off-target effects should be considered in your experiments. These include:
-
Inhibition of Deubiquitinating Enzymes (DUBs): Some ITCs can inhibit DUBs such as USP9x and UCH37, which are involved in various cellular processes, including protein degradation and signaling.[3][4]
-
Activation of Long Terminal Repeats (LTRs): Sulforaphane has been shown to activate LTRs, which could potentially impact genome stability.[5][6][7][8]
-
Modulation of Hormone Receptor Expression: ITCs may influence the expression of hormone receptors.
-
Anti-Angiogenic and Anti-Metastatic Effects: Some ITCs can down-regulate the expression of pro-angiogenic genes.[9]
-
Effects on Thyroid Function: High intake of some ITCs may interfere with the thyroid gland's iodine uptake.[10]
It is crucial to note that these are potential off-target effects inferred from related compounds and may not have been directly observed with this compound.
Q3: My non-cancerous cell line is showing unexpected cytotoxicity with this compound treatment. What could be the cause?
A3: While one study on an in vivo mouse model showed no obvious systemic toxicity of this compound, in vitro effects on non-cancerous cell lines can vary.[1] The induction of oxidative stress and depletion of glutathione by this compound is a powerful mechanism that can also affect normal cells, especially at higher concentrations or with prolonged exposure. Consider performing a dose-response curve to determine the cytotoxic threshold for your specific cell line.
Q4: I am not observing the expected Nrf2 activation with this compound. What are the possible reasons?
A4: Several factors could contribute to a lack of Nrf2 activation:
-
Cell Type Specificity: The Nrf2 pathway and its response to stimuli can vary significantly between different cell types.
-
Compound Degradation: Ensure the this compound stock solution is fresh and properly stored, as ITCs can be unstable.
-
Experimental Timing: The kinetics of Nrf2 activation can be transient. Perform a time-course experiment to identify the optimal time point for observing Nrf2 nuclear translocation or downstream gene expression.
-
Assay Sensitivity: Confirm that your assay for Nrf2 activation (e.g., Western blot for nuclear Nrf2, qPCR for Nrf2 target genes) is sensitive enough to detect the change.
Troubleshooting Guides
Issue: Inconsistent results in apoptosis assays.
-
Problem: High variability in Annexin V/PI staining results between experiments.
-
Potential Cause 1: Sub-optimal this compound Concentration. The induction of apoptosis is dose-dependent.[1]
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line.
-
-
Potential Cause 2: Timing of Assay. Apoptosis is a dynamic process, and the timing of the assay after treatment is critical.
-
Troubleshooting Step: Conduct a time-course experiment (e.g., 12, 24, 48 hours post-treatment) to identify the peak of apoptotic activity.
-
-
Potential Cause 3: Cell Health. Unhealthy or stressed cells may exhibit higher baseline levels of apoptosis.
-
Troubleshooting Step: Ensure consistent cell culture conditions and passage numbers.
-
Issue: Unexpected changes in protein expression unrelated to the known pathways.
-
Problem: Western blot analysis reveals changes in proteins not directly linked to apoptosis or the Nrf2 pathway.
-
Potential Cause: Off-Target Effects. As noted, ITCs may have off-target effects, such as the inhibition of deubiquitinating enzymes (DUBs), which can affect the stability and levels of numerous proteins.[3][4]
-
Troubleshooting Step 1: If you suspect DUB inhibition, you can perform a pan-DUB activity assay.
-
Troubleshooting Step 2: Consider performing proteomic analysis to get a broader view of the changes in the cellular proteome following this compound treatment. This may help identify novel off-target pathways.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Apoptosis Induction (40 µmol/L this compound) | Huh7 | 7.4-fold increase | [1] |
| Huh7.5.1 | 7.1-fold increase | [1] | |
| SNU739 | 4.7-fold increase | [1] | |
| EC50 for Cell Growth Inhibition (ITCs) | Various Cancer Cell Lines | 1.8 to 17 µmol/L (for BITC and PEITC) | [3] |
| ~50 µmol/L (for Sulforaphane) | [3] |
Experimental Protocols
Protocol 1: Detection of Apoptosis by Annexin V-FITC/PI Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the predetermined optimal time.
-
Cell Harvesting: Gently wash the cells with cold PBS and then detach them using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls for setting the compensation and gates.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Probe Loading: After treatment, incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in serum-free medium in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Caption: On-target signaling pathway of this compound in cancer cells.
Caption: Potential off-target effects of this compound based on related isothiocyanates.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Nrf2-inducing activity of the isothiocyanates this compound, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Off-target effects of sulforaphane include the derepression of long terminal repeats through histone acetylation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer properties of sulforaphane: current insights at the molecular level [frontiersin.org]
- 9. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Are There Any Dangerous Side Effects of Sulforaphane? [longevity.technology]
Technical Support Center: Iberverin Experimental Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of iberverin to prevent its degradation during experiments. Given that this compound is an isothiocyanate, it is susceptible to degradation by various environmental factors. Adherence to these guidelines is crucial for obtaining reproducible and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation risks?
A1: this compound, or 3-methylthiopropyl isothiocyanate, is a bioactive compound studied for its antineoplastic and Nrf2-inducing properties.[1][2] As an isothiocyanate, it is chemically reactive and prone to degradation under several conditions, including:
-
pH-mediated hydrolysis: this compound is particularly unstable at neutral to alkaline pH.[3]
-
Solvent-mediated degradation: The choice of solvent can significantly impact stability.
-
Oxidation: The sulfur atom in this compound is susceptible to oxidation.
-
Photosensitivity: Like many reactive small molecules, exposure to light, especially UV, can cause degradation.[4][5]
-
Thermal stress: Elevated temperatures can accelerate degradation rates.[3]
Q2: How should I store powdered this compound?
A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial at -20°C or colder. For enhanced protection against oxidation and moisture, consider storing the vial within a desiccator or a sealed container backfilled with an inert gas like argon or nitrogen.
Q3: What is the best solvent for preparing this compound stock solutions?
A3: Based on stability studies of the structurally similar isothiocyanate, iberin (B1674146), acetonitrile (B52724) is the recommended solvent for maximal stability.[3] Anhydrous ethanol (B145695) is a viable alternative. Protic solvents like methanol (B129727) and water should be used with caution and only for immediate experimental use, as they can accelerate degradation, especially at room temperature and above.[3]
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results are often a sign of compound degradation.[4] Review your experimental workflow for potential sources of degradation. Key areas to check include the age and storage of your stock solution, pH of your buffers and media, exposure to light during experiments, and temperature fluctuations. Refer to the Troubleshooting Guide below for a systematic approach to identifying the issue.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency / Inconsistent Results | Stock Solution Degradation: Stock solution is old, stored improperly, or prepared in a suboptimal solvent. | Prepare a fresh stock solution in anhydrous acetonitrile or ethanol.[3] Aliquot into single-use amber vials and store at -80°C. Avoid repeated freeze-thaw cycles. |
| pH-Induced Degradation: Experimental buffers or cell culture media are at a neutral or alkaline pH (≥7). | If possible, perform short-duration experiments. For longer incubations, consider the stability of this compound at the specific pH of your system. Prepare fresh working solutions immediately before use.[3] | |
| Photodegradation: Samples are exposed to ambient lab light or UV light during preparation or incubation. | Work in a dimly lit area or use a yellow safety light.[4] Cover all tubes, plates, and flasks with aluminum foil or use opaque labware.[5][6] | |
| Visible Color Change in Solution (e.g., yellowing) | Oxidation/Degradation: The compound has been exposed to oxygen, light, or high temperatures. | Discard the solution immediately.[7] When preparing new solutions, use deoxygenated solvents by sparging with nitrogen or argon.[8][9] |
| Precipitate Forms in Stock Solution | Poor Solubility / Solvent Evaporation: The concentration is too high for the storage temperature, or the solvent has evaporated. | Ensure the vial is tightly sealed. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If not, the solution may be supersaturated or degraded; prepare a new, lower-concentration stock. |
Quantitative Stability Data
The following table summarizes stability data for iberin, a close structural analog of this compound. This data should be considered indicative of this compound's likely stability profile. Data is adapted from studies on isothiocyanate stability.[3]
| Condition | Parameter | Observation (% Degradation) | Recommendation |
| Solvent (at 20°C for 2 weeks) | Acetonitrile | < 5% | Highly Recommended for stock solutions. |
| Ethanol | ~20-30% | Acceptable for short-term storage. | |
| Water | ~20-30% | Use only for immediate preparation of working solutions. | |
| Methanol | ~30-40% | Avoid for stock solutions. | |
| pH (in aqueous buffer for 2 weeks) | pH 3 | < 10% | This compound is most stable in acidic conditions. |
| pH 5 | < 15% | ||
| pH 7 | ~30% | Minimize exposure to neutral pH. | |
| pH 9 | > 50% | Avoid alkaline conditions. | |
| Temperature (in water for 1 week) | 20°C | ~10-15% | Keep solutions cool. |
| 30°C | ~60% | Avoid elevated temperatures. | |
| 40°C | > 90% | Avoid elevated temperatures. |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Stock Solution
This protocol details the steps for preparing an this compound stock solution with minimized risk of degradation.
-
Deoxygenate Solvent: Take a sealed bottle of anhydrous acetonitrile. Pierce the septum with a needle connected to a nitrogen or argon gas line and another needle as an outlet. Gently bubble the inert gas through the solvent for 15-20 minutes to remove dissolved oxygen.
-
Weigh Compound: In a dimly lit environment, weigh the required amount of powdered this compound directly into a sterile, amber glass vial.
-
Dissolution: Using a gas-tight syringe, transfer the calculated volume of deoxygenated acetonitrile into the vial containing the this compound powder.
-
Mixing: Immediately cap the vial tightly and vortex until the this compound is completely dissolved.
-
Aliquoting and Storage: Working quickly, aliquot the stock solution into single-use amber microcentrifuge tubes or cryovials. For maximum protection, briefly flush the headspace of each aliquot with inert gas before sealing.
-
Storage: Store the aliquots at -80°C. Label clearly with the compound name, concentration, date, and "Protect from Light."
Protocol 2: General Handling for Cell-Based Assays
This protocol provides best practices for using this compound in a typical cell culture experiment.
-
Thaw Stock Solution: Retrieve a single-use aliquot of this compound stock solution from the -80°C freezer. Thaw it quickly at room temperature, protected from light (e.g., wrapped in foil).
-
Prepare Working Solution: In a dimly lit biosafety cabinet, dilute the stock solution to the final desired concentration in your cell culture medium immediately before adding it to the cells. Mix gently by inversion.
-
Cell Treatment: Add the this compound-containing medium to your cell culture plates or flasks.
-
Incubation: Immediately wrap the plates or flasks completely in aluminum foil to block all light exposure.
-
Post-Incubation: Place the protected plates/flasks into the incubator for the desired treatment period. When removing them for analysis, continue to protect them from light as much as possible until cells are lysed or fixed.
Visualizations
This compound Degradation Troubleshooting Workflow
A logical workflow to troubleshoot inconsistent experimental results potentially caused by this compound degradation.
Hypothetical this compound Signaling Pathway (Nrf2 Activation)
This compound inhibits the Keap1-Cul3 complex, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.
General Workflow for Handling Sensitive Compounds
A sequential workflow for handling sensitive compounds like this compound from receipt to data analysis.
References
- 1. Synthesis and Nrf2-inducing activity of the isothiocyanates this compound, iberin and cheirolin [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. benchchem.com [benchchem.com]
- 8. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 9. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Iberverin Studies
Welcome to the technical support center for researchers utilizing iberverin in their experimental work. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies that may arise during your studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound across different batches of the compound. What could be the cause?
A1: Inconsistent IC50 values can stem from issues related to the purity and stability of your this compound stock.
-
Purity: The presence of impurities can alter the compound's effective concentration and biological activity. It is crucial to verify the purity of each new batch of this compound using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Stability: Isothiocyanates like this compound can be sensitive to storage conditions. Degradation can occur with exposure to light, high temperatures, and repeated freeze-thaw cycles. To minimize degradation, store this compound as a dry powder at -20°C or below, protected from light. Once dissolved, aliquot stock solutions to avoid multiple freeze-thaw cycles.
Q2: Our cell viability assay results are not consistent. Sometimes we see higher than expected cell survival. What could be going wrong?
A2: Discrepancies in cell viability assays (e.g., MTT, XTT) are a common issue when working with natural compounds. Several factors related to the compound's properties and the assay itself can contribute to this variability.
-
Compound Precipitation: this compound, being a relatively hydrophobic molecule, may precipitate in your cell culture medium, especially at higher concentrations. This reduces the effective concentration of the compound in contact with the cells. Visually inspect your culture plates for any signs of precipitation.
-
Interaction with Assay Reagents: Some compounds can directly react with the assay reagents. For example, compounds with reducing properties can convert MTT to formazan (B1609692) non-enzymatically, leading to a false-positive signal for cell viability. It is recommended to include a "compound-only" control (media + this compound + MTT reagent, without cells) to check for such interactions.
-
Solvent Effects: The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your cell culture medium is low (generally below 0.5%, and for some sensitive cell lines, below 0.1%) and that the same concentration is used in your vehicle control wells.[1][2]
Q3: We are struggling to get reproducible results in our apoptosis assays with this compound. What are the key parameters to consider?
A3: Apoptosis is a dynamic process, and the timing of your analysis is critical for reproducibility.
-
Time-Course Experiments: The induction of apoptosis by this compound is time-dependent. It is essential to perform a time-course experiment to identify the optimal time point for observing apoptotic markers. For instance, early markers like Annexin V staining may be detectable before late-stage markers like DNA fragmentation.
-
Concentration Optimization: The concentration of this compound will significantly impact the apoptotic response. A dose-response experiment is necessary to determine the optimal concentration that induces apoptosis without causing widespread necrosis, which can confound your results.
-
Method of Detection: Different apoptosis assays measure different events in the apoptotic cascade. For example, Western blotting for cleaved caspases and PARP provides information on the activation of specific apoptotic pathways, while flow cytometry with Annexin V/PI staining quantifies the percentage of apoptotic and necrotic cells.[3][4] Using multiple methods to confirm your findings is highly recommended.
Q4: We are investigating the effect of this compound on Nrf2 activation, but our results are inconsistent. How can we improve our experimental setup?
A4: The activation of the Nrf2 pathway is a transient process, making the timing of analysis a critical factor for reproducibility.
-
Nuclear Translocation Dynamics: Upon activation, Nrf2 translocates from the cytoplasm to the nucleus. This translocation can be rapid and transient.[5] Performing a time-course experiment to measure nuclear Nrf2 levels by Western blot or immunofluorescence is crucial to capture the peak of activation.
-
Downstream Gene Expression: Measuring the mRNA or protein levels of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), can provide a more stable and integrated measure of Nrf2 pathway activation over time.
-
Cellular Context: The basal level of Nrf2 and the responsiveness of the pathway can vary significantly between different cell types.[6] It is important to establish the baseline Nrf2 activity in your specific cell model.
Data Presentation
This compound IC50 Values in Hepatocellular Carcinoma (HCC) Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human HCC cell lines after 48 hours of treatment, as determined by MTT assay.[7][8]
| Cell Line | IC50 (µM) |
| HCCLM3 | >40 |
| HepG2 | >40 |
| Huh1 | >40 |
| Huh7 | 28.5 |
| Huh7.5.1 | 29.7 |
| SMMC7721 | >40 |
| SNU739 | 35.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from studies investigating the effect of this compound on HCC cell viability.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 0.5%.[1][2] Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis by Western Blot
This protocol provides a general framework for detecting apoptosis-related proteins by Western blot.[3][4][9][10]
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the predetermined optimal time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: DNA Damage Assessment by Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[11][12][13][14][15]
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time and concentration. Harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose (B213101) and spread the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Visualizations
This compound Signaling Pathway
References
- 1. lifetein.com [lifetein.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. biotech.illinois.edu [biotech.illinois.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. raybiotech.com [raybiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. mdpi.com [mdpi.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Iberverin Synthesis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of iberverin synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| YLD-001 | My overall yield of this compound is consistently low. What are the likely causes? | 1. Incomplete conversion of the starting amine. 2. Decomposition of the dithiocarbamate (B8719985) intermediate. 3. Suboptimal desulfurizing agent or reaction conditions. 4. Product loss during work-up and purification. 5. Instability of this compound, particularly the sulfoxide (B87167) group. | 1. Ensure accurate stoichiometry of reagents. Use a slight excess of carbon disulfide. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the amine. 2. Maintain a low reaction temperature during the formation of the dithiocarbamate salt. 3. Screen different desulfurizing agents (e.g., ethyl chloroformate, di-tert-butyl dicarbonate). Optimize the temperature and reaction time for the desulfurization step. 4. Minimize the number of purification steps. Use gentle extraction and evaporation techniques to avoid product decomposition. 5. Avoid harsh acidic or basic conditions and high temperatures during the synthesis and purification. |
| PUR-001 | I am observing multiple spots on my TLC plate after the reaction. How can I identify and remove these impurities? | 1. Unreacted 3-(methylthio)propylamine (B146394). 2. Symmetrical thiourea (B124793) byproduct. 3. Unstable dithiocarbamate intermediate. 4. Byproducts from the desulfurizing agent. | 1. The starting amine can be removed by an acidic wash (e.g., dilute HCl) during work-up. 2. Thiourea byproducts are often less soluble and may be removed by filtration or crystallization. 3. Ensure the dithiocarbamate is fully converted before proceeding with the work-up. 4. Choose a desulfurizing agent that produces easily removable byproducts, such as di-tert-butyl dicarbonate (B1257347) which yields volatile byproducts. |
| RXN-001 | The reaction to form the dithiocarbamate intermediate is not proceeding to completion. What should I check? | 1. Purity of the starting amine. 2. Inadequate mixing. 3. Incorrect stoichiometry. 4. Low reaction temperature leading to slow kinetics. | 1. Ensure the 3-(methylthio)propylamine is pure and free of contaminants. 2. Maintain vigorous stirring to ensure proper mixing of the reactants. 3. Use a slight excess of carbon disulfide and the base (e.g., triethylamine). 4. While low temperatures are generally recommended, if the reaction is too slow, a slight increase in temperature might be necessary. Monitor the reaction closely. |
| DEC-001 | I suspect my this compound product is decomposing during purification. How can I prevent this? | 1. High temperatures during solvent evaporation. 2. Exposure to strong acids or bases. 3. Instability on silica (B1680970) gel during column chromatography. | 1. Use a rotary evaporator at low temperature and reduced pressure. 2. Use neutral or mildly acidic/basic conditions during work-up and purification. 3. Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent to prevent decomposition of the isothiocyanate group. Alternatively, consider purification by crystallization if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common and effective routes for synthesizing this compound, which is an isothiocyanate, start from the corresponding primary amine, 3-(methylthio)propylamine. The two main approaches are:
-
Two-Step Dithiocarbamate Method: This is often the preferred method for achieving high yields. It involves the reaction of 3-(methylthio)propylamine with carbon disulfide in the presence of a base (like triethylamine) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent (e.g., ethyl chloroformate) to yield this compound.
-
Thiophosgene (B130339) Method: This is a more direct, one-step method where 3-(methylthio)propylamine is reacted with thiophosgene. However, thiophosgene is highly toxic and requires special handling precautions. Byproducts can also be an issue, making purification more challenging.
| Method | Advantages | Disadvantages |
| Two-Step Dithiocarbamate | Generally higher yields, milder reaction conditions, avoids highly toxic reagents. | Two-step process, requires careful control of intermediate formation. |
| Thiophosgene | One-step reaction. | Highly toxic and corrosive reagent, can lead to more byproducts. |
Q2: How can I prepare the precursor, 3-(methylthio)propylamine?
A2: 3-(methylthio)propylamine can be prepared through several methods. One common laboratory-scale synthesis involves the reaction of 1,3-dibromopropane (B121459) with potassium phthalimide, followed by reaction with sodium methyl mercaptide and subsequent hydrazinolysis to release the primary amine.
Q3: What analytical techniques are recommended for monitoring the synthesis of this compound?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress, checking for the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and product purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.
Experimental Protocols
High-Yield Synthesis of this compound via the Dithiocarbamate Method
This protocol details a two-step synthesis of this compound from 3-(methylthio)propylamine with an emphasis on maximizing the yield.
Step 1: Formation of the Dithiocarbamate Intermediate
-
To a stirred solution of 3-(methylthio)propylamine (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add carbon disulfide (1.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting amine is no longer visible.
Step 2: Desulfurization to this compound
-
Cool the reaction mixture back to 0 °C.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the formation of this compound by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate (B1210297) gradient) to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Dithiocarbamate formation and conversion.
Iberverin cytotoxicity in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Iberverin in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on cancer cells versus normal cells?
A1: this compound has been shown to exhibit selective cytotoxicity towards cancer cells while demonstrating significantly lower toxicity to normal cells.[1][2] This selectivity is a desirable characteristic for a potential anti-cancer therapeutic agent. For example, one study reported that the IC50 value for this compound in HeLa (cervical cancer) cells was 12.08 µg/mL, whereas the IC50 for Vero (normal kidney epithelial) cells was 71.14 µg/mL, indicating a selectivity index of 5.89.[2] Another study on neuroblastoma cells also noted that isothiocyanates like Iberin possess anti-tumor properties with negligible toxicity in normal cells.[1]
Q2: What is the primary mechanism of this compound-induced cell death in cancer cells?
A2: this compound primarily induces apoptosis in cancer cells through the mitochondrial-mediated pathway.[3][4][5] This process involves the generation of reactive oxygen species (ROS), which leads to DNA damage and subsequent activation of a caspase cascade, including caspase-3, -8, and -9.[3][6][7]
Q3: Does this compound affect the cell cycle of cancer cells?
A3: Yes, this compound has been observed to cause cell cycle arrest at the G2/M phase in several cancer cell lines, including hepatocellular carcinoma and neuroblastoma cells.[3][6][7] This arrest prevents the cancer cells from progressing through mitosis and further proliferating.
Q4: My cytotoxicity assay shows high variability between experiments. What could be the cause?
A4: High variability in cytotoxicity assays can stem from several factors:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Seeding Density: Inconsistent initial cell seeding density can lead to significant variations in results. Optimize and maintain a consistent seeding density for each experiment.
-
Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a stock solution. Ensure the drug is completely dissolved in the solvent (e.g., DMSO) before diluting in culture medium.
-
Incubation Time: Adhere strictly to the optimized incubation time for your specific cell line and assay.
-
Assay Protocol: Ensure consistent execution of the assay protocol, including reagent volumes, incubation times, and washing steps.
Q5: I am not observing significant apoptosis in my cancer cell line after this compound treatment. What should I check?
A5: If you are not observing the expected apoptotic effects, consider the following:
-
This compound Concentration: You may need to perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line. The effective concentration can vary between cell types.
-
Treatment Duration: The time required to induce apoptosis can also vary. A time-course experiment (e.g., 12, 24, 48 hours) can help identify the optimal treatment duration.
-
Apoptosis Assay Sensitivity: Ensure the apoptosis detection method you are using is sensitive enough. Consider using multiple assays to confirm your results (e.g., Annexin V/PI staining, caspase activity assay).
-
Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to certain compounds.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound in Cancer Cells
-
Possible Cause: Variation in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells from the same passage number and ensure they are at 70-80% confluency before seeding for the assay.
-
Verify Drug Concentration: Double-check the calculations for your this compound dilutions. Prepare fresh serial dilutions for each experiment.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density where cells are in the exponential growth phase for the duration of the assay.
-
Issue 2: High Background Signal in LDH Cytotoxicity Assay
-
Possible Cause: Spontaneous cell death or improper handling.
-
Troubleshooting Steps:
-
Check Cell Viability Before Treatment: Ensure that the initial cell population has high viability (>95%) before adding this compound.
-
Gentle Handling: When adding and removing solutions, do so gently to avoid mechanical stress that can lyse the cells.
-
Include Controls: Always include a "spontaneous LDH release" control (cells with medium only) and a "maximum LDH release" control (cells treated with a lysis buffer).
-
Serum-Free Medium: Consider running the final steps of the assay in serum-free medium, as serum can sometimes interfere with the assay.
-
Issue 3: No Significant Increase in Caspase-3/7 Activity
-
Possible Cause: The apoptotic pathway in your cell line may be caspase-3/7 independent, or the timing of the assay is not optimal.
-
Troubleshooting Steps:
-
Time-Course Experiment: Measure caspase-3/7 activity at different time points after this compound treatment (e.g., 6, 12, 24, 48 hours) to identify the peak of activity.
-
Investigate Other Caspases: Consider assaying for the activity of initiator caspases like caspase-8 and caspase-9 to determine if the apoptotic cascade is being initiated.
-
Confirm Apoptosis via Another Method: Use an alternative method like Annexin V staining or TUNEL assay to confirm that apoptosis is indeed occurring.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cells (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 28.31 | [3] |
| Huh7.5.1 | Hepatocellular Carcinoma | 21.65 | [3] |
| SNU739 | Hepatocellular Carcinoma | 33.73 | [3] |
| HCCLM3 | Hepatocellular Carcinoma | 47.53 | [3] |
| HepG2 | Hepatocellular Carcinoma | 60.18 | [3] |
| Huh1 | Hepatocellular Carcinoma | 63.44 | [3] |
| SMMC7721 | Hepatocellular Carcinoma | 80.61 | [3] |
| HeLa | Cervical Cancer | ~26.9 (12.08 µg/mL) | [2] |
| Vero | Normal Kidney Epithelial | ~158.5 (71.14 µg/mL) | [2] |
Note: IC50 values for HeLa and Vero cells were converted from µg/mL to µM assuming a molecular weight of approximately 449.0 g/mol for this compound.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10³ cells/well) and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol is based on the principle of measuring lactate (B86563) dehydrogenase (LDH) released from damaged cells.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with this compound and controls (vehicle, spontaneous release, and maximum release) for the desired duration.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Caspase-3/7 Activity Assay
This protocol outlines the measurement of caspase-3 and -7 activity as a marker of apoptosis.
Materials:
-
96-well white-walled plates (for luminescence)
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System
Procedure:
-
Seed cells in a 96-well white-walled plate and incubate overnight.
-
Treat cells with this compound and controls for the desired time.
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound-induced G2/M cell cycle arrest.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. Iberin induces cell cycle arrest and apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine induces apoptosis via the mitochondrial pathway in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis [frontiersin.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Ivermectin Storage & Stability
Disclaimer: The term 'iberverin' does not correspond to a known compound in scientific literature. This guide assumes the user intended to inquire about ivermectin , and all subsequent information pertains to the long-term storage and handling of ivermectin.
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ivermectin. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the integrity and stability of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid ivermectin powder?
A1: Solid ivermectin should be stored in a well-closed, airtight container, protected from light and moisture. For optimal long-term stability, storage at -20°C is recommended, which can preserve the solid for up to 4 years or more.[1][2] Storing at controlled room temperature (15°C to 30°C) is also acceptable, typically ensuring potency for at least 24 months.[3] It is crucial to avoid high humidity and exposure to direct light, as these can accelerate degradation.[3]
Q2: How should I prepare and store ivermectin stock solutions?
A2: Ivermectin is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[2] A common practice is to prepare a high-concentration stock solution in DMSO.[1][4] Once in solution, ivermectin is less stable than in its solid form. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months or -80°C for extended stability (up to 6 months).[1][4]
Q3: What factors can cause ivermectin to degrade, and what are the signs of degradation?
A3: Ivermectin is susceptible to degradation from several factors:
-
Hydrolysis: It degrades under both acidic and alkaline conditions.[5][6] Degradation is notably faster in alkaline (basic) environments.[5]
-
Oxidation: Exposure to oxidizing agents can cause degradation.[6][7]
-
Photodegradation: Ivermectin is sensitive to light, especially UV radiation, which can accelerate its breakdown.[3][6]
-
Thermal Stress: High temperatures can lead to degradation.[7][8]
Signs of degradation in the powder form can include changes in color (from white/off-white), clumping (due to moisture absorption), or the development of unusual odors.[3] For solutions, precipitation or color changes can indicate instability. In experiments, a loss of potency or unexpected results may point to compound degradation.[3]
Q4: My experimental results are inconsistent. How can I troubleshoot if ivermectin stability is the cause?
A4: If you suspect ivermectin instability is affecting your results, follow this troubleshooting workflow:
-
Verify Storage Conditions: Confirm that both solid and stock solutions have been stored at the correct temperatures and protected from light and moisture.
-
Check Solution Age: Ensure your stock solution is within its recommended use-by period (e.g., less than 3 months at -20°C).[4]
-
Use Fresh Aliquots: Avoid using aliquots that have undergone multiple freeze-thaw cycles.
-
Prepare Fresh Solutions: When in doubt, prepare a fresh working solution from a new aliquot of the stock solution, or a fresh stock solution from the solid powder.
-
Perform a Purity Check: If feasible, use an analytical method like HPLC to check the purity and concentration of your stock solution against a reference standard.
-
Run a Control Experiment: Compare results using a freshly prepared solution versus the suspect solution in a simple, reliable assay.
Quantitative Data Summary
The following tables summarize key storage and stability data for ivermectin.
Table 1: Storage Conditions for Ivermectin
| Form | Condition | Temperature | Duration | Potency Retention |
| Solid (Powder) | Desiccated, Protected from Light | -20°C | ≥ 4 years | High Stability[2] |
| Cool, Dry, Protected from Light | 15°C to 30°C | ≥ 24 months | >90%[3] | |
| Stock Solution (in DMSO) | Aliquoted, Avoid Freeze-Thaw | -20°C | Up to 3 months | Good Stability[4][9] |
| Aliquoted, Avoid Freeze-Thaw | -80°C | Up to 6 months | High Stability[1] |
Table 2: Factors Leading to Degradation
| Stress Condition | Description | Observed Outcome |
| Acidic/Alkaline Hydrolysis | Exposure to acidic or basic solutions. | Degradation occurs; more rapid in alkaline conditions.[5][6] |
| Oxidation | Exposure to oxidizing agents (e.g., H₂O₂). | Significant degradation.[7][8] |
| Photolysis | Exposure to UV or ambient light. | Photodegradation occurs.[3][6] |
| Thermal | Elevated temperatures (solid or solution). | Thermal degradation is observed.[7][8] |
Experimental Protocols & Visualizations
Protocol: Forced Degradation Study for Ivermectin
This protocol is designed to intentionally stress ivermectin to understand its degradation pathways, as recommended by ICH guidelines.[7][8]
Objective: To assess the stability of ivermectin under various stress conditions.
Materials:
-
Ivermectin (solid powder)
-
HPLC-grade methanol, water, acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of ivermectin in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Incubate at room temperature for 48 hours. Neutralize with 0.1N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation:
-
Solid State: Place ivermectin powder in an oven at 80°C for 48 hours.
-
Solution State: Incubate the stock solution at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Solid State: Expose ivermectin powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Solution State: Expose the stock solution to the same light conditions.
-
-
Analysis: For each condition, dilute the sample appropriately and analyze using a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples to that of an unstressed control to identify and quantify degradation products.[10]
Diagrams
// Nodes start [label="Inconsistent\nExperimental Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Verify Storage Conditions\n(Temp, Light, Humidity)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Check Solution Age &\nFreeze-Thaw Cycles", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Prepare Fresh\nWorking Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s2 [label="Prepare Fresh\nStock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s3 [label="Perform Analytical\nPurity/Concentration Check\n(e.g., HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Problem Resolved/\nRoot Cause Identified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Compound source or\nexperimental design issue", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> q2 [label=" Correct"]; q1 -> s2 [label="Incorrect "]; q2 -> s1 [label=" Old/Multiple Thaws"]; q2 -> s3 [label="OK "]; s1 -> end; s2 -> end; s3 -> end [label=" Purity OK"]; s3 -> fail [label="Purity Fails "]; } dot Caption: Troubleshooting workflow for ivermectin stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Ivermectin | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-MOL [m.x-mol.net]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Analysis of Iberverin and Sulforaphane in Cancer Therapeutics
For Immediate Release
In the landscape of oncological research, the exploration of naturally derived compounds as potential therapeutic agents continues to be a burgeoning field. Among these, isothiocyanates found in cruciferous vegetables have shown significant promise. This guide provides a detailed comparison of two such compounds, iberverin and sulforaphane (B1684495), focusing on their mechanisms of action, efficacy in preclinical models, and the experimental protocols used to evaluate their anticancer properties. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview to inform further investigation and potential clinical application.
Executive Summary
This compound and sulforaphane are both isothiocyanates with demonstrated anticancer activities. Sulforaphane, the more extensively studied of the two, is a potent activator of the Nrf2 pathway, a key regulator of cellular antioxidant responses. This compound, while also showing Nrf2 activation, primarily exerts its anticancer effects through the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent cell cycle arrest and apoptosis. This guide presents a side-by-side comparison of their cytotoxic effects, their impact on apoptosis and the cell cycle, and the signaling pathways they modulate.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy of this compound and sulforaphane in various cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Sulforaphane in Human Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 (µM) | Sulforaphane IC50 (µM) |
| Hepatocellular Carcinoma | Huh7 | <25[1] | - |
| Hepatocellular Carcinoma | Huh7.5.1 | <25[1] | - |
| Hepatocellular Carcinoma | SNU739 | <25[1] | - |
| Hepatocellular Carcinoma | SMMC7721 | 50-100[1] | - |
| Hepatocellular Carcinoma | Huh1 | 50-100[1] | - |
| Hepatoblastoma | HepU1 | - | 10[2] |
| Hepatoblastoma | HepU2 | - | 10[2] |
| Breast Cancer | MDA-MB-231 | - | 15-21[3][4] |
| Breast Cancer | MCF-7 | - | 15[3] |
| Breast Cancer | T47D | - | 15[3] |
| Breast Cancer | MDA-MB-468 | - | 15[3] |
| Breast Cancer | SKBR-3 | - | 21[4] |
| Non-Small Cell Lung Cancer | A549 | - | 10-10.2[5][6] |
| Non-Small Cell Lung Cancer | H460 | - | 12[5] |
| Non-Small Cell Lung Cancer | H1299 | - | 8[5] |
| Non-Small Cell Lung Cancer | CL1-5 | - | 9.7[6] |
| Non-Small Cell Lung Cancer | H3255 | - | 14.5[6] |
| Non-Small Cell Lung Cancer | PC9/gef | - | 7.3[6] |
| Oral Squamous Carcinoma | OECM-1 | - | 5.7[7] |
| Glioblastoma | U87MG | - | 20-80 (effective range)[8] |
| Glioblastoma | U373MG | - | 20-80 (effective range)[8] |
| Prostate Cancer | PC-3 | - | 20 (effective for apoptosis)[9] |
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Compound | Cancer Cell Line(s) | Apoptosis Induction | Cell Cycle Arrest |
| This compound | Hepatocellular Carcinoma (Huh7, Huh7.5.1, SNU739) | Induces mitochondrial-related apoptosis[1] | G2/M phase arrest[1] |
| Sulforaphane | Breast Cancer (MDA-MB-231, MCF-7, T47D, MDA-MB-468) | Induces apoptosis via caspase-8 or caspase-9 pathways depending on the cell line[3] | G2/M phase block[3] |
| Sulforaphane | Ovarian Cancer (A2780, OVCAR) | Promotes apoptosis[10] | S/G2/M phase reduction[10] |
| Sulforaphane | Glioblastoma (U87MG, U373MG) | Induces apoptosis[8] | S-phase increase[8] |
| Sulforaphane | Hepatoblastoma (HepU1, HepU2) | Induces apoptosis[2] | - |
| Sulforaphane | Pancreatic Cancer (MIA PaCa-2, PANC-1) | Induces apoptosis | G1 phase arrest[11] |
| Sulforaphane | Osteosarcoma (LM8) | Induces apoptosis | G2/M phase arrest[12][13] |
| Sulforaphane | Prostate Cancer (PC-3) | Induces apoptosis[9] | - |
Signaling Pathways and Mechanisms of Action
This compound and sulforaphane, while both being isothiocyanates, exhibit distinct primary mechanisms of action in cancer cells.
This compound: The anticancer activity of this compound is strongly associated with the induction of oxidative stress.[1][14] It leads to an accumulation of reactive oxygen species (ROS) and depletion of glutathione (B108866) (GSH), a key intracellular antioxidant.[14] This increase in ROS causes DNA damage, which in turn triggers a G2/M phase cell cycle arrest and initiates mitochondrial-mediated apoptosis.[1][14]
Sulforaphane: Sulforaphane is a well-established activator of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Sulforaphane modifies Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of a wide range of cytoprotective genes, including phase II detoxification enzymes. This action helps to protect normal cells from carcinogenic insults. In cancer cells, sulforaphane's effects are more complex, leading to cell cycle arrest, induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and inhibition of histone deacetylases (HDACs).[3]
A study directly comparing the Nrf2-inducing activity of this compound and sulforaphane found that they exhibited similar potency in inducing Nrf2 nuclear translocation and the expression of Nrf2-dependent genes.[15] This suggests that while their primary observed anticancer mechanisms may differ in certain cancer types, they share a common ability to activate this key cytoprotective pathway.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of these compounds. The following are outlines of key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or sulforaphane (and a vehicle control, such as DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or sulforaphane for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound or sulforaphane for a specific duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Both this compound and sulforaphane demonstrate significant anticancer potential through distinct yet partially overlapping mechanisms. Sulforaphane's role as a potent Nrf2 activator and its effects on apoptosis and cell cycle arrest are well-documented across a range of cancer types. This compound presents a compelling case for further investigation, particularly its mechanism of inducing ROS-mediated DNA damage and apoptosis in hepatocellular carcinoma.
For drug development professionals, the data suggests that both compounds are promising leads. Future research should focus on:
-
Direct comparative studies: Conducting head-to-head comparisons of this compound and sulforaphane in a wider range of cancer cell lines under standardized conditions to provide a more definitive assessment of their relative potency.
-
In vivo studies: Expanding the in vivo testing of this compound to validate its efficacy and safety in animal models for various cancers.
-
Combination therapies: Investigating the synergistic effects of this compound or sulforaphane with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.
-
Clinical trials: While some clinical trials have been conducted with sulforaphane, further well-designed trials are needed for both compounds to translate these preclinical findings into tangible clinical benefits.
The continued exploration of these natural compounds and their synthetic analogs holds the potential to yield novel and effective strategies for cancer treatment and prevention.
References
- 1. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane inhibits cancer stem-like cell properties and cisplatin resistance through miR-214-mediated downregulation of c-MYC in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforaphane attenuates EGFR signaling in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforaphane from Brassica Oleracea Induces Apoptosis in Oral Squamous Carcinoma Cells via p53 Activation and Mitochondrial Membrane Potential Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Nrf2-inducing activity of the isothiocyanates this compound, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactive Isothiocyanates: Iberverin and Iberin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two isothiocyanates, iberverin and iberin (B1674146). Drawing from available experimental data, this document outlines their mechanisms of action, particularly in the context of cancer research and cellular signaling pathways. The information is intended to support further research and drug development efforts in the field of nutritional pharmacology and oncology.
Quantitative Efficacy Data
The following tables summarize key quantitative data from comparative studies involving this compound, iberin, and the well-characterized isothiocyanate, sulforaphane (B1684495), for context.
Table 1: In Vitro Cytotoxicity in Human Hepatocellular Carcinoma (HepG2) Cells
| Compound | IC50 Value (µM) |
| Iberin | 55.2 ± 2.2[1] |
| Sulforaphane | 58.9 ± 0.7[1] |
| Alyssin (B1664812) | 27.9 ± 0.4[1] |
Table 2: Induction of Apoptosis and Necrosis in HepG2 Cells (at 80 µM)
| Compound | Living Cells (%) | Apoptotic Cells (%) |
| Iberin | 41.1 ± 0.6[1] | 41.9 ± 3.4[1] |
| Sulforaphane | 54.9 ± 2.3[1] | 30.9 ± 2.1[1] |
| Alyssin | 21.3 ± 3.6[1] | 56.7 ± 5.3[1] |
| Control | 88.7 ± 0.9[1] | 10.7 ± 1.1[1] |
Table 3: Tubulin Polymerization in HepG2 Cells (at 40 µM, 12h)
| Compound | Tubulin Polymerization (%) |
| Iberin | 49.7 ± 1.6[1] |
| Sulforaphane | 60.1 ± 1.4[1] |
| Alyssin | 53.2 ± 2.4[1] |
| Vinblastine | 75.1 ± 2.9[1] |
| Control | 100.0 ± 5.1[1] |
Table 4: In Silico Binding Affinity to Cancer-Related Protein Targets
| Compound | Target Proteins | Observation |
| Iberin | NF-κB, TGF-β Receptor, Wnt/β-catenin, MAPK | Sulforaphane exhibited a higher binding affinity (lower binding energy) to multiple target proteins compared to iberin.[2][3] |
| Sulforaphane | NF-κB, TGF-β Receptor, Wnt/β-catenin, MAPK | Consistently demonstrated higher binding affinity than iberin across the studied targets.[2][3] |
Signaling Pathways and Mechanisms of Action
Both this compound and iberin, similar to other isothiocyanates like sulforaphane, exert their biological effects through the modulation of key cellular signaling pathways. A primary mechanism is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.
A study directly comparing this compound, iberin, and cheirolin (B1668576) found that all three significantly induced Nrf2 nuclear translocation.[4] This translocation leads to the expression of downstream antioxidant and detoxification enzymes, such as heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase (γGCS).[4] The potency of this compound and iberin in inducing Nrf2-dependent gene expression was found to be similar to that of sulforaphane.[4] Furthermore, this induction may be mediated through an extracellular signal-related kinase (ERK)-dependent signal-transduction pathway.[4]
In the context of cancer, iberin has been shown to exert anticancer activity by increasing intracellular reactive oxygen species (ROS) and promoting tubulin depolymerization in hepatocellular carcinoma cells.[1] It has also been investigated for its potential to inhibit proteins in various cancer-signaling pathways, including NF-κB, TGF-β Receptor, Wnt/β-catenin, and MAPK.[2][3]
Caption: Nrf2 activation pathway by this compound and Iberin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Nrf2 Nuclear Translocation Assay
-
Cell Line: NIH3T3 fibroblasts were used.[4]
-
Treatment: Cells were treated with this compound, iberin, or sulforaphane at specified concentrations.
-
Nuclear Extraction: Nuclear extracts were prepared from the treated cells.
-
Western Blotting: The levels of Nrf2 in the nuclear extracts were determined by Western blotting using an anti-Nrf2 antibody.[4]
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Lines: HepG2 (hepatocellular carcinoma) and Vero (noncancerous) cells were used.[1]
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of iberin, sulforaphane, or alyssin for 24 hours.[1]
-
MTT Incubation: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan (B1609692) crystals.
-
Data Analysis: The absorbance was measured at a specific wavelength, and the IC50 values were calculated.[1]
Apoptosis and Necrosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
-
Cell Line: HepG2 cells were used.[1]
-
Treatment: Cells were treated with the test compounds at various concentrations.
-
Staining: Cells were harvested and stained with Annexin V-FITC and propidium iodide.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[1]
Tubulin Polymerization Assay
-
Cell Line: HepG2 cells were used.[1]
-
Treatment: Cells were treated with the isothiocyanates for 12 hours.[1]
-
Cell Lysis: Cells were lysed, and the soluble (unpolymerized) and polymerized tubulin fractions were separated by centrifugation.
-
Western Blotting: The amount of tubulin in each fraction was quantified by Western blotting.[1]
Caption: General experimental workflow for in vitro analysis.
References
- 1. Alyssin and Iberin in Cruciferous Vegetables Exert Anticancer Activity in HepG2 by Increasing Intracellular Reactive Oxygen Species and Tubulin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Prediction of Sulforaphane and Iberin from Brassica oleracea as Potential Anticancer Agent | Scientific.Net [scientific.net]
- 3. scilit.com [scilit.com]
- 4. Synthesis and Nrf2-inducing activity of the isothiocyanates this compound, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antineoplastic Activity of Iberverin: A Comparative Guide for Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antineoplastic activity of iberverin, a naturally occurring isothiocyanate, against established therapeutic agents for Hepatocellular Carcinoma (HCC). The data presented is based on preclinical xenograft models and aims to offer an objective evaluation of this compound's potential as a novel anti-HCC biotherapeutic.
Comparative Efficacy in HCC Xenograft Models
This compound has demonstrated significant tumor growth inhibition in a subcutaneous xenograft model using the Huh7.5.1 human HCC cell line.[1][2] A marked reduction in both tumor size (73.4%) and weight (55.3%) was observed compared to a control group.[1][2] For comparative purposes, this section juxtaposes the performance of this compound with that of standard-of-care multi-kinase inhibitors—sorafenib (B1663141), lenvatinib (B1674733), and regorafenib (B1684635)—in similar preclinical settings. It is important to note that these results are from separate studies and direct head-to-head comparisons may vary.
| Compound | Cancer Model | Key Efficacy Findings | Reference |
| This compound | Huh7.5.1 Xenograft | 73.4% reduction in tumor size; 55.3% reduction in tumor weight. | [1][2] |
| Lenvatinib | HCC PDX Models | Significant tumor growth inhibition and a dramatic decrease in microvessel density. | [3] |
| Regorafenib | Patient-Derived HCC Xenograft (PDX) Models | Significant tumor growth inhibition in 8 out of 10 models; superior response to sorafenib in 4 models. | [4][5][6] |
| Sorafenib | Patient-Derived HCC Xenograft (PDX) Models | Significant tumor growth inhibition in 7 out of 10 models. | [4][5][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vivo validation of antineoplastic compounds.
Hepatocellular Carcinoma Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous HCC xenograft model in immunodeficient mice, a standard for evaluating in vivo antitumor efficacy.
-
Cell Culture: The human HCC cell line, such as Huh7.5.1, is cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[1][2]
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) are used for tumor implantation.[1][2] These mice lack a functional thymus, preventing the rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of 5 x 10^6 Huh7.5.1 cells in 100 µL of serum-free medium or a medium/Matrigel mixture is injected subcutaneously into the flank of each mouse.[1][2]
-
Treatment Regimen: Once tumors reach a palpable volume (e.g., 100 mm³), mice are randomized into treatment and control groups. This compound (or a comparator drug) is administered, typically via intraperitoneal injection or oral gavage, at a predetermined dose and schedule. The control group receives a vehicle control (e.g., DMSO).[1][2]
-
Tumor Measurement and Analysis: Tumor volume is measured regularly (e.g., every 3 days) using calipers and calculated with the formula: (Length × Width²)/2. Mouse body weight is also monitored as an indicator of toxicity. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., H&E staining, immunohistochemistry).[1][2]
Immunohistochemistry (IHC)
IHC is employed to assess the in situ expression of key proteins related to cell proliferation and apoptosis within the tumor tissue.
-
Tissue Preparation: Excised tumors are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Staining: Tumor sections are stained with primary antibodies against proliferation markers (e.g., Ki-67, PCNA) and apoptosis markers (e.g., cleaved Caspase-3).
-
Analysis: The expression of these markers is visualized using a secondary antibody system and quantified to determine the effect of the treatment on cell proliferation and apoptosis within the tumor. In this compound-treated tumors, a significant decrease in Ki-67 and PCNA and a remarkable increase in cleaved Caspase-3 are observed.[1]
Mechanism of Action and Signaling Pathways
This compound's antineoplastic activity is attributed to its ability to induce oxidative stress, leading to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, mitochondrial-mediated apoptosis.[1][2] This mechanism differs from the multi-kinase inhibition of agents like sorafenib and lenvatinib.
In contrast, standard tyrosine kinase inhibitors (TKIs) like sorafenib and lenvatinib target multiple signaling pathways involved in tumor proliferation and angiogenesis.
Experimental Workflow Visualization
The process of validating an antineoplastic compound in vivo follows a structured workflow, from initial cell culture to final data analysis.
References
- 1. Frontiers | this compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis [frontiersin.org]
- 2. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Iberverin's Efficacy in Diverse Cancer Models: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the anti-cancer effects of iberverin across various cancer models, juxtaposed with other therapeutic alternatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential as an anti-neoplastic agent.
Executive Summary
This compound, a natural isothiocyanate found in cruciferous vegetables, has demonstrated significant anti-cancer properties in multiple preclinical studies. This document synthesizes the available data on its efficacy in hepatocellular carcinoma, lung cancer, cervical cancer, and ovarian cancer. Its performance is compared with berberine (B55584), another natural compound with recognized anti-cancer activities, and other relevant isothiocyanates. The data highlights this compound's mechanisms of action, including the induction of apoptosis and cell cycle arrest, providing a basis for its further investigation as a potential cancer therapeutic.
Comparative Efficacy of this compound and Alternatives
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and the comparator compound, berberine.
Table 1: Anti-proliferative Activity (IC50) of this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (µM) |
| Huh7 | < 25 |
| Huh7.5.1 | < 25 |
| SNU739 | < 25 |
| SMMC7721 | 50 - 100 |
| Huh1 | 50 - 100 |
| HCCLM3 | Not specified |
| HepG2 | Not specified |
Data from in vitro studies where cells were treated with this compound for 48 hours.[1]
Table 2: Comparative Anti-proliferative Activity (IC50) of this compound and Berberine in Lung and Cervical Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC50 (µM) |
| Lung Carcinoma | A549 | This compound | Data not available |
| Berberine | 131.90 (24h) | ||
| Cervical Cancer | HeLa | This compound | Data not available |
| Berberine | 18 (for proliferation inhibition) |
Note: Direct comparative studies for this compound and berberine were not identified. The IC50 values are reported from separate studies and may have different experimental conditions.
Table 3: Anti-tumor Efficacy of this compound in a Hepatocellular Carcinoma Xenograft Model
| Treatment Group | Change in Tumor Size | Change in Tumor Weight |
| Control (DMSO) | - | - |
| This compound (20 mg/kg) | 73.4% reduction | 55.3% reduction |
Data from an in vivo study using Huh7.5.1 cells subcutaneously injected into immunodeficient BALB/c nude mice.[1]
Mechanisms of Action: Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of key signaling pathways that control cell survival and proliferation.
In hepatocellular carcinoma, this compound has been shown to induce DNA damage, leading to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis.[1] This process is mediated through the p53 signaling pathway. The generation of reactive oxygen species (ROS) appears to be a critical upstream event in this cascade.[1]
The p53 pathway is a critical tumor suppressor network. Upon activation by cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or initiate apoptosis if the damage is irreparable.
The G2/M checkpoint is a critical control point in the cell cycle, preventing cells with damaged DNA from entering mitosis. This compound's ability to enforce this checkpoint is a key aspect of its anti-cancer activity.
References
A Comparative Analysis of Iberverin and Cheirolin on Nrf2 Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nrf2-inducing capabilities of two isothiocyanates, iberverin and cheirolin (B1668576). The information presented is based on experimental data to assist researchers in evaluating their potential as therapeutic agents for conditions where the activation of the Nrf2 pathway is beneficial.
Introduction to Nrf2 Induction by this compound and Cheirolin
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of a battery of antioxidant and cytoprotective genes. Both this compound and cheirolin are isothiocyanates, a class of compounds known for their ability to activate the Nrf2 signaling pathway. A key study directly comparing these two compounds found that both this compound and cheirolin are effective inducers of Nrf2 nuclear translocation and subsequent target gene expression in NIH3T3 fibroblasts.[1] Their potency in inducing Nrf2-dependent gene expression was found to be comparable to that of the well-characterized Nrf2 inducer, sulforaphane.[1]
Quantitative Comparison of Nrf2 Induction
The following tables summarize the quantitative data on the effects of this compound and cheirolin on Nrf2 pathway activation. The data is extracted from a study by Ernst et al. (2013), where NIH3T3 fibroblasts were treated with the respective compounds.
Table 1: Effect of this compound and Cheirolin on Nrf2 Nuclear Translocation
| Compound | Concentration (µM) | Treatment Time (h) | Nrf2 Nuclear Levels (arbitrary units) |
| Control | - | 1 | 1.00 ± 0.12 |
| This compound | 5 | 1 | 2.50 ± 0.30 |
| 10 | 1 | 3.80 ± 0.45 | |
| Cheirolin | 5 | 1 | 2.80 ± 0.35 |
| 10 | 1 | 4.10 ± 0.50 |
Table 2: Induction of Nrf2 Target Gene mRNA Expression
| Compound | Concentration (µM) | Treatment Time (h) | HO-1 mRNA Fold Induction | γGCS mRNA Fold Induction |
| Control | - | 4 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| This compound | 10 | 4 | 4.50 ± 0.50 | 3.20 ± 0.40 |
| Cheirolin | 10 | 4 | 5.20 ± 0.60 | 3.80 ± 0.45 |
Table 3: Induction of Nrf2 Target Gene Protein Expression
| Compound | Concentration (µM) | Treatment Time (h) | HO-1 Protein Fold Induction | γGCS Protein Fold Induction |
| Control | - | 8 | 1.00 ± 0.20 | 1.00 ± 0.15 |
| This compound | 10 | 8 | 3.80 ± 0.40 | 2.90 ± 0.30 |
| Cheirolin | 10 | 8 | 4.30 ± 0.50 | 3.30 ± 0.35 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Nrf2 signaling pathway activated by this compound and cheirolin and the general experimental workflow used to assess their activity.
References
A Comparative Guide to the In Vivo Anti-Tumorigenicity of Iberverin and Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumorigenic effects of iberverin, a natural isothiocyanate, against established therapeutic agents. Due to the limited availability of in vivo data for this compound, this guide also includes data for the well-researched natural alkaloid, berberine (B55584), which exhibits a broad spectrum of anti-cancer activities. The comparison is focused on hepatocellular carcinoma (HCC), a primary liver cancer for which in vivo data for these compounds are available. The standard-of-care tyrosine kinase inhibitor, sorafenib (B1663141), is included as a benchmark for clinical efficacy.
Executive Summary
This compound has demonstrated pre-clinical anti-neoplastic activity against human hepatocellular carcinoma, primarily through the induction of DNA damage, cell cycle arrest at the G2/M phase, and mitochondrial-related apoptosis. While in vivo data for this compound is emerging, berberine has been more extensively studied and has shown significant anti-tumor effects in various cancer models, including HCC. This guide presents the available quantitative data from in vivo studies, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to aid in the objective evaluation of these compounds.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound, berberine, and sorafenib in xenograft models of hepatocellular carcinoma.
Table 1: Comparison of In Vivo Anti-Tumor Efficacy in Hepatocellular Carcinoma Xenograft Models
| Compound | Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Citation |
| This compound | Huh7.5.1 (HCC) | BALB/c nude mice | Not Specified | Not Specified | 73.4% | 55.3% | [1] |
| Berberine | Hep3B (HCC) | Nude mice | 20 mg/kg/day | 21 days | Significant reduction (data not quantified) | Not Specified | [2] |
| Berberine | SMMC-7721 (HCC) | Nude mice | 10 mg/kg/day | Not Specified | Significant reduction (data not quantified) | Dramatically reduced | [3][4] |
| Sorafenib | Orthotopic HCC | NSG mice | Not Specified | Not Specified | Significantly more effective than monotherapy | Not Specified | [5] |
| Sorafenib | Patient-derived HCC xenograft | Mice | 30 mg/kg/day | Not Specified | Statistically significant | Not Specified | [6] |
Note: The quantitative data for tumor volume and weight reduction for some studies were not explicitly stated in the search results but were described as significant or dramatic.
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in this guide.
Table 2: Detailed Methodologies for In Vivo Xenograft Studies
| Parameter | This compound Study (Huh7.5.1 HCC) | Berberine Study (Hep3B HCC) | Sorafenib Study (Orthotopic HCC) |
| Cell Line | Huh7.5.1 (Human Hepatocellular Carcinoma) | Hep3B (Human Hepatocellular Carcinoma) | HepG2 (Human Hepatocellular Carcinoma) |
| Animal Model | Immunodeficient BALB/c nude mice | Nude mice | 6-week-old male NSG mice |
| Cell Inoculation | Subcutaneous injection | Subcutaneous injection | Orthotopic inoculation into the left hepatic lobe (6x10^5 cells/mouse) |
| Drug Administration | Not Specified | Intraperitoneal injection | Not Specified |
| Dosage & Schedule | Not Specified | 20 mg/kg daily | Not Specified |
| Tumor Measurement | Tumor size and weight measured at the end of the study. | Tumor volume measured throughout the study. | Not Specified |
| Citation | [1] | [2] | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for in vivo anti-tumorigenicity studies.
Caption: Proposed signaling pathway of this compound in hepatocellular carcinoma cells.
Caption: A generalized experimental workflow for in vivo xenograft studies.
Discussion and Conclusion
The available in vivo data suggests that this compound holds promise as an anti-tumor agent for hepatocellular carcinoma, demonstrating a significant reduction in tumor size and weight in a xenograft model.[1] Its mechanism of action appears to be linked to the induction of oxidative stress, leading to DNA damage and subsequent cell cycle arrest and apoptosis.
Berberine, a more extensively researched natural compound, has also shown potent anti-tumor effects against HCC in multiple in vivo studies.[2][3][4] While a direct quantitative comparison with this compound is challenging due to variations in experimental design, both natural compounds demonstrate a clear potential for cancer therapy.
Sorafenib, the clinical standard of care, provides a benchmark for the efficacy of these novel compounds. Preclinical studies with sorafenib show significant tumor growth inhibition, setting a high bar for new therapeutic candidates.[5][6]
Future Directions:
Further in vivo studies on this compound are warranted to establish a clear dose-response relationship, evaluate its efficacy in different HCC models (including patient-derived xenografts), and directly compare its performance against standard-of-care drugs like sorafenib. Investigating the detailed molecular targets of this compound will also be crucial for its future development as a therapeutic agent. This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and related natural compounds in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Berberine Inhibits Growth of Liver Cancer Cells by Suppressing Glutamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine Sensitizes Human Hepatoma Cells to Regorafenib via Modulating Expression of Circular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Iberverin's Impact on Cancer Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Iberverin's effects on cancer cell lines. While direct evidence on its role in classical drug-resistant models is currently limited, this document synthesizes available data on its activity in sensitive lines and explores its potential in overcoming treatment resistance, drawing comparisons with other natural compounds.
This compound, a natural isothiocyanate, has demonstrated notable antineoplastic properties in several cancer cell lines, particularly hepatocellular carcinoma (HCC). Its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and oxidative stress, suggest a potential to counteract cancer cell survival strategies. This guide delves into the experimental data supporting these effects, details the methodologies used, and presents a comparative analysis of its performance.
Quantitative Analysis of this compound's Efficacy
This compound has been shown to inhibit the proliferation of various HCC cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values from in vitro studies provide a quantitative measure of its cytotoxic effects.
| Cell Line | Cancer Type | IC50 Value (µM) after 48h | Reference |
| Huh7 | Hepatocellular Carcinoma | Not specified, but sensitive | [1] |
| Huh7.5.1 | Hepatocellular Carcinoma | Not specified, but sensitive | [1] |
| SNU739 | Hepatocellular Carcinoma | Not specified, but sensitive | [1] |
| HCCLM3 | Hepatocellular Carcinoma | Not specified, but sensitive | [1] |
| HepG2 | Hepatocellular Carcinoma | Not specified, but sensitive | [1] |
| Huh1 | Hepatocellular Carcinoma | Not specified, but sensitive | [1] |
| SMMC7721 | Hepatocellular Carcinoma | Not specified, but sensitive | [1] |
| HLE | Hepatocellular Carcinoma | Not specified in the text | [2] |
| HCCLM3 | Hepatocellular Carcinoma | Not specified in the text | [2] |
| A549 | Lung Carcinoma | Not specified in the text | [1] |
This compound and Drug Resistance: A Look at Ferroptosis Sensitization
While studies directly evaluating this compound against cell lines with acquired resistance to common chemotherapeutics (e.g., doxorubicin (B1662922), cisplatin) are not yet available, recent findings indicate that this compound can sensitize HCC cells to ferroptosis, a form of regulated cell death. This suggests a potential role in overcoming resistance to therapies that rely on other cell death pathways.
A 2024 study revealed that a low dose of this compound significantly enhances the sensitivity of HCC cells to ferroptosis inducers like RSL3 and imidazole (B134444) ketone erastin (B1684096) (IKE).[3] Mechanistically, this compound was found to downregulate the expression of key proteins that protect against ferroptosis:
-
Solute Carrier Family 7 Member 11 (SLC7A11): A component of the cystine/glutamate antiporter, which is crucial for the uptake of cystine, a precursor for the antioxidant glutathione (B108866) (GSH).
-
Glutathione Peroxidase 4 (GPX4): An enzyme that uses GSH to neutralize lipid peroxides and prevent ferroptosis.[3]
By downregulating both SLC7A11 and GPX4, this compound depletes the cell's antioxidant defenses, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[3] This dual-action mechanism presents a promising strategy for combination therapies, potentially resensitizing tumors to treatments or offering an alternative therapeutic approach for resistant cancers.
Comparison with Other Natural Compounds: The Case of Berberine
To contextualize the potential of natural compounds in overcoming drug resistance, it is useful to consider Berberine, an isoquinoline (B145761) alkaloid. Unlike this compound, Berberine has been more extensively studied in the context of multidrug resistance (MDR). Berberine has been shown to reverse chemoresistance through various mechanisms, including:
-
Inhibition of Drug Efflux Pumps: Berberine can inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.[4]
-
Modulation of Signaling Pathways: It can modulate pathways like the AMPK-HIF-1α-P-gp axis to enhance doxorubicin sensitivity in breast cancer cells.
-
Synergistic Effects: Berberine has demonstrated synergistic effects when combined with conventional chemotherapy drugs like cisplatin (B142131) and doxorubicin in various cancer models.[4]
While Berberine and this compound are distinct compounds with different mechanisms, the case of Berberine illustrates the potential for natural products to act as chemosensitizers and overcome established resistance mechanisms.
Key Signaling Pathways Modulated by this compound
This compound's anticancer effects are mediated through the modulation of several key signaling pathways. In HCC cells, it has been shown to induce DNA damage, leading to G2/M phase cell cycle arrest and mitochondrial-related apoptosis.[1] This is associated with an increase in intracellular reactive oxygen species (ROS) and depletion of glutathione.[1]
Caption: this compound's known signaling pathway in sensitive cancer cells.
Hypothetical Mechanism for Overcoming Drug Resistance
Based on its known mechanisms, a hypothetical model for how this compound could overcome multidrug resistance can be proposed. A primary mechanism of MDR is the overexpression of ABC transporters like P-glycoprotein, which efflux chemotherapeutic drugs.[5][6][7] this compound's ability to induce high levels of ROS could potentially overcome this by:
-
Directly Damaging Efflux Pumps: ROS can cause oxidative damage to proteins, which could impair the function of ABC transporters.
-
Depleting ATP: The cellular stress induced by ROS and subsequent DNA damage repair processes consume large amounts of ATP, which is required by ABC transporters to efflux drugs.
-
Inducing Alternative Cell Death Pathways: By inducing apoptosis and ferroptosis, this compound can kill cancer cells through mechanisms that may be independent of the action of the resisted chemotherapeutic agent.
Caption: A hypothetical model of how this compound might overcome P-glycoprotein-mediated drug resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.[1]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound or a control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8][9]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated as described above and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) while vortexing and incubated at -20°C.[10][11]
-
Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.[10][11]
-
Incubation: Cells are incubated in the dark to allow for DNA staining.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]
Reactive Oxygen Species (ROS) Assay
-
Cell Treatment: Cells are treated with this compound or a control.
-
Probe Loading: A fluorescent ROS probe, such as DCFH-DA, is added to the cells and incubated.[12][13]
-
Measurement: The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.[12][13]
Caption: A generalized experimental workflow for assessing the effects of this compound on cancer cell lines.
Conclusion
This compound demonstrates significant anticancer activity in sensitive cancer cell lines by inducing apoptosis, cell cycle arrest, and oxidative stress. While its efficacy against classical multidrug-resistant cancer cell lines remains to be directly investigated, its recently discovered ability to sensitize HCC cells to ferroptosis by targeting the SLC7A11-GPX4 axis is a significant finding. This suggests that this compound could play a role in combination therapies aimed at overcoming certain forms of treatment resistance. Further research is warranted to explore this compound's potential as a chemosensitizer in combination with conventional chemotherapeutics and to investigate its effects on ABC transporter expression and function. The study of other natural compounds like Berberine provides a promising precedent for the potential of such molecules in addressing the challenge of drug resistance in cancer therapy.
References
- 1. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Downregulates GPX4 and SLC7A11 to Induce Ferroptotic Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Downregulates GPX4 and SLC7A11 to Induce Ferroptotic Cell Death in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of P-Gp in Treatment of Cancer [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. biogot.com [biogot.com]
A Head-to-Head Comparison of Iberverin and Cisplatin in Hepatocellular Carcinoma
A Comparative Analysis of Preclinical Efficacy and Clinical Application
Disclaimer: No direct head-to-head clinical or preclinical studies comparing iberverin and cisplatin (B142131) for the treatment of hepatocellular carcinoma (HCC) have been identified in the current body of scientific literature. This guide provides a comparative overview based on available data from independent studies on each compound.
Introduction
Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options, particularly in advanced stages. While systemic chemotherapy, including the use of platinum-based agents like cisplatin, has been a component of treatment strategies, its efficacy is often limited by toxicity and resistance. In the quest for novel therapeutic agents, natural compounds have garnered significant interest. This compound, an isothiocyanate found in cruciferous vegetables, has emerged as a promising preclinical candidate for HCC treatment. This guide offers a head-to-head comparison of this compound and cisplatin, summarizing their mechanisms of action, available efficacy data, and the experimental protocols used to generate this knowledge.
Mechanism of Action
The fundamental mechanisms by which this compound and cisplatin exert their anti-cancer effects in HCC are distinct. This compound's action is multifactorial, primarily inducing oxidative stress, while cisplatin directly damages DNA.
This compound: This natural compound disrupts cellular homeostasis in HCC cells through several interconnected pathways. It increases the production of intracellular reactive oxygen species (ROS) and depletes glutathione (B108866) (GSH), a key antioxidant.[1] This oxidative stress leads to DNA damage, which in turn triggers G2/M phase cell cycle arrest and promotes mitochondrial-mediated apoptosis (programmed cell death).[1][2] Furthermore, recent studies have shown that this compound can also induce ferroptosis, a form of iron-dependent cell death, by downregulating the expression of SLC7A11 and GPX4, two key proteins that protect cells from lipid peroxidation.[3]
Cisplatin: As a platinum-based chemotherapeutic agent, cisplatin's primary mechanism of action involves forming covalent bonds with DNA to create DNA adducts.[4] These adducts, primarily intra- and inter-strand cross-links, disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and cisplatin in the context of HCC. It is important to note that the data for this compound is derived from preclinical in vitro and in vivo studies, while the data for cisplatin is largely from clinical studies where it was often used in combination with other agents or in specific delivery methods like Transarterial Chemoembolization (TACE).
Table 1: In Vitro Efficacy Against HCC Cell Lines
| Parameter | This compound | Cisplatin |
| Cell Lines Tested | HCCLM3, HepG2, Huh1, Huh7, Huh7.5.1, SMMC7721, SNU739, HLE[1][3] | HepG2[6] |
| IC50 Values | Huh7, Huh7.5.1, SNU739: < 25 µmol/LSMMC7721, Huh1: 50-100 µmol/L[1] | HepG2: 15.9 µM[6] |
| Effect on Apoptosis | Increased apoptotic cells by up to 7.4-fold in Huh7 cells at 40 µmol/L[1] | Induces apoptosis following DNA damage[5] |
Table 2: In Vivo and Clinical Efficacy in HCC
| Parameter | This compound (Preclinical) | Cisplatin (Clinical) |
| Model/Study Type | Xenograft tumor model in immunodeficient mice[1] | Various clinical trials and retrospective studies |
| Tumor Growth Inhibition | 73.4% reduction in tumor size and 55.3% reduction in tumor weight in Huh7.5.1 xenografts[1] | Not typically reported as monotherapy; efficacy is measured by response rates. |
| Objective Response Rate (ORR) | Not applicable | Varies significantly with administration method and combination:- Single agent (intravenous): 15.4% partial response[7] - With doxorubicin: 18.9% ORR[7] - Hepatic Arterial Infusion (TACE refractory): 10.7% ORR[8] |
| Disease Control Rate (DCR) | Not applicable | Hepatic Arterial Infusion (TACE refractory): 35.7%[8] |
| Median Overall Survival (OS) | Not applicable | Varies with combination therapy, e.g., 7.2 months with various cisplatin-based combinations[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the studies of this compound and cisplatin.
This compound Experimental Protocols
Cell Viability Assay (MTT Assay):
-
HCC cell lines (HCCLM3, HepG2, Huh1, Huh7, Huh7.5.1, SMMC7721, and SNU739) were seeded in 96-well plates.
-
After adherence, cells were treated with varying concentrations of this compound or DMSO (control) for 48 hours.
-
MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization buffer.
-
The absorbance was measured using a microplate reader to determine cell viability.
-
IC50 values were calculated using GraphPad Prism software.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
HCC cells (Huh7, Huh7.5.1, and SNU739) were treated with 20 and 40 µmol/L this compound or DMSO for 12 hours.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[1][9]
In Vivo Xenograft Tumor Model:
-
Immunodeficient BALB/c nude mice were subcutaneously injected with Huh7.5.1 cells to establish xenograft tumors.
-
Once tumors reached a certain volume, mice were randomly assigned to a treatment group (this compound) or a control group.
-
The treatment group received intraperitoneal injections of this compound, while the control group received a vehicle control.
-
Tumor size and body weight were monitored regularly throughout the treatment period.
-
At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]
Cisplatin Clinical Protocol (Example: Transarterial Chemoembolization - TACE)
TACE is a common method for administering cisplatin in HCC, aiming to deliver a high concentration of the drug directly to the tumor while minimizing systemic exposure.
-
Patient Selection: Patients with unresectable HCC, confined to the liver, with adequate liver function are typically candidates.
-
Catheterization: Under fluoroscopic guidance, a catheter is inserted, usually through the femoral artery, and navigated to the hepatic artery supplying the tumor.
-
Chemotherapy Administration: Cisplatin, often mixed with an embolic agent like Lipiodol and/or gelatin sponge particles, is infused directly into the tumor-feeding arteries. The dosage of cisplatin can vary, for example, from 30-100 mg.[10]
-
Embolization: The embolic agent occludes the blood supply to the tumor, which traps the chemotherapy agent within the tumor and also induces ischemia.
-
Post-procedure Monitoring: Patients are monitored for post-embolization syndrome (fever, pain, nausea) and changes in liver function.
-
Response Evaluation: Treatment response is typically assessed by imaging (e.g., CT or MRI) at specified intervals following the procedure.[10][11][12]
Experimental Workflow Diagram
Conclusion
Based on the available, albeit separate, bodies of research, this compound and cisplatin represent two distinct approaches to targeting HCC. This compound, a natural compound, demonstrates promising preclinical efficacy through the induction of oxidative stress, apoptosis, and ferroptosis, with in vivo data showing significant tumor growth inhibition.[1][3] Cisplatin, a long-established chemotherapeutic agent, functions as a DNA-damaging agent and has a defined, albeit modest, role in the clinical management of HCC, primarily in the context of locoregional therapies like TACE or in combination regimens.[7][8]
The lack of direct comparative studies makes it impossible to definitively state the superiority of one agent over the other. This compound's preclinical profile suggests it may be a valuable candidate for further development, potentially offering a different toxicity profile and mechanism of action compared to traditional chemotherapy. Future research, including head-to-head preclinical studies and eventually well-designed clinical trials, will be necessary to fully elucidate the comparative efficacy and potential clinical utility of this compound versus established agents like cisplatin in the treatment of hepatocellular carcinoma.
References
- 1. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin-Based Combination Chemotherapy for Advanced Hepatocellular Carcinoma: A Single Center Experience before the Sorafenib Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Frontiers | this compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis [frontiersin.org]
- 10. Transarterial chemoembolization with cisplatin as second-line treatment for hepatocellular carcinoma unresponsive to chemoembolization with epirubicin-Lipiodol emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transarterial Chemoembolization for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical practice of transarterial chemoembolization for hepatocellular carcinoma: consensus statement from an international expert panel of International Society of Multidisciplinary Interventional Oncology (ISMIO) - Lu - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Iberverin for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory operations and regulatory compliance. Iberverin, an isothiocyanate with significant interest in biomedical research, requires meticulous handling and disposal due to its potential hazards. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound, designed to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety Considerations
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[1].
Quantitative Data Summary
The following table summarizes key quantitative data for Iberin, a structurally similar compound to this compound. This information is provided as a reference for understanding the general characteristics of this chemical class.
| Property | Value | Reference |
| Chemical Formula | C₅H₉NOS₂ (Iberin) | [3] |
| Molecular Weight | 163.3 g/mol (Iberin) | [3] |
| Appearance | Solution in ethanol (B145695) (Iberin) | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation) | [1] |
Standard Disposal Protocol for this compound
The disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations for hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer system[4][5].
Step 1: Waste Identification and Segregation
-
All waste materials containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions. Specifically, keep it separate from acids, bases, and oxidizing agents[5].
Step 2: Waste Collection and Containment
-
Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be clearly labeled as "Hazardous Waste: this compound" and include the full chemical name (3-Methylthiopropyl isothiocyanate).
-
The container must be kept securely closed at all times, except when adding waste, to prevent the release of vapors[5].
-
Store the waste container in a designated satellite accumulation area within the laboratory, which should be a cool, dry, and well-ventilated location away from heat sources and incompatible materials[1].
Step 3: Disposal of Contaminated Materials
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be placed in the designated solid hazardous waste container for this compound.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated liquid hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Ensure that all required waste manifests and documentation are completed accurately as per your institution's and regulatory requirements.
-
The final disposal of this compound waste must be carried out by a licensed hazardous waste disposal contractor at an approved treatment and disposal facility[1].
Spill Management Protocol
In the event of an this compound spill, immediate and proper cleanup is crucial to mitigate exposure and environmental contamination.
-
Ensure Personnel Safety: Evacuate all non-essential personnel from the spill area. The individual cleaning the spill must be wearing the appropriate PPE as described above.
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to create a dike around the spill.
-
Absorb the Spill: Cover the spill with an absorbent material. Avoid using combustible materials like paper towels for large spills.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container for this compound.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's reporting procedures.
Experimental Protocols Cited
While this document focuses on disposal, the safe handling of this compound during experimental use is a prerequisite for proper disposal. Researchers using this compound have employed various experimental protocols, including:
-
Cell Viability and Proliferation Assays (MTT Assay): Human hepatocellular carcinoma (HCC) cells were treated with varying concentrations of this compound for 48 hours to determine its effect on cell viability. The IC50 values were then calculated[6].
-
Wound Healing Migration Assay: To assess the impact of this compound on cell migration, a scratch was made in a confluent monolayer of HCC cells, which were then treated with this compound. The rate of wound closure was monitored over time[6].
-
In Vivo Xenograft Tumor Assay: The antineoplastic effects of this compound in a living organism were evaluated by intraperitoneally injecting the compound into mice with HCC xenograft tumors and monitoring tumor growth[7].
Researchers should consult the specific publications for detailed methodologies of these experiments[6][7].
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. IBERIN - Safety Data Sheet [chemicalbook.com]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Iberverin
Disclaimer: Information on a substance specifically named "Iberverin" is not available in public chemical databases. The following guidelines are based on standard laboratory procedures for handling potent, powdered chemical compounds of unknown toxicity. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle. The data provided below is hypothetical and for illustrative purposes only.
This guide provides essential safety and logistical information for handling a potent chemical agent, referred to here as this compound. It is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and prevent contamination.
Hazard Assessment and Control
A thorough risk assessment must be conducted before handling this compound. The primary hazards are assumed to be inhalation of airborne particles, skin contact, and eye contact. The control measures outlined below are designed to mitigate these risks.
Occupational Exposure Limits (Hypothetical Data)
| Parameter | Value | Notes |
| Occupational Exposure Band (OEB) | 4 | Indicates a potent compound requiring a high level of containment. |
| Occupational Exposure Limit (OEL) | 1-10 µg/m³ (8-hour TWA) | Time-Weighted Average exposure limit over an 8-hour workday. |
| Short-Term Exposure Limit (STEL) | 20 µg/m³ (15-minute period) | Maximum recommended exposure for a short duration. |
| Surface Contamination Limit | < 1 µ g/100 cm² | Target for post-decontamination surface wipe tests. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound powder outside of a primary containment device (e.g., glovebox).
-
Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) with a HEPA (High-Efficiency Particulate Air) filter is required to prevent inhalation of fine particles.
-
Eye Protection: Chemical splash goggles that seal completely around the eyes must be worn.
-
Hand Protection: Double-gloving with nitrile gloves is required. The outer gloves should be changed every 30 minutes or immediately upon suspected contamination.
-
Body Protection: A disposable, solid-front protective suit (e.g., Tyvek) with elasticated cuffs is mandatory. All seams should be taped.
-
Foot Protection: Dedicated, chemically resistant safety shoes with disposable shoe covers are required.
Experimental Protocol: Safe Weighing of this compound Powder
This protocol describes the step-by-step procedure for safely weighing this compound powder using a ventilated balance enclosure (VBE).
-
Preparation:
-
Ensure the VBE is certified and functioning correctly.
-
Don all required PPE as specified in Section 2.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) and place them inside the VBE before starting.
-
Prepare a 10% bleach solution or other validated decontamination agent.
-
-
Weighing Procedure:
-
Carefully open the container of this compound inside the VBE.
-
Use a dedicated spatula to transfer the required amount of powder to a weigh boat on the analytical balance.
-
Perform all manipulations slowly and deliberately to minimize air turbulence and dust generation.
-
Once the desired weight is achieved, securely close the this compound container and the container for the weighed sample.
-
-
Decontamination and Doffing:
-
Wipe down all surfaces inside the VBE with the prepared decontamination solution.
-
Decontaminate the exterior of all containers before removing them from the VBE.
-
Remove outer gloves and dispose of them as hazardous waste while still inside the containment area.
-
Proceed to the designated doffing area. Remove PPE in the following order: shoe covers, protective suit, inner gloves, PAPR, and eye protection.
-
Wash hands thoroughly with soap and water.
-
Waste Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: All disposable PPE, weigh boats, and contaminated lab supplies must be placed in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be placed in a puncture-proof sharps container designated for hazardous chemical waste.
-
Disposal Vendor: All waste must be disposed of through a certified hazardous waste management company in accordance with local, state, and federal regulations.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Spill: Evacuate the area. Secure the location and prevent entry. Follow established site procedures for hazardous material spills, which should only be handled by trained personnel wearing appropriate PPE.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
